3-(Methylsulfonyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFOSYRXEOWKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855267-50-4 | |
| Record name | (3-(methylsulfonyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-(Methylsulfonyl)benzylamine, a versatile bifunctional organic building block. While specific literature on this exact compound is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the field of medicinal chemistry. The presence of both a nucleophilic primary amine and an electron-withdrawing methylsulfonyl group on a benzene scaffold makes it a molecule of significant interest for the construction of diverse and complex chemical entities.
Introduction and Molecular Overview
This compound, with the CAS number 771573-22-9, is a substituted aromatic amine. Its structure is characterized by a benzylamine core with a methylsulfonyl (-SO₂CH₃) group at the meta-position of the phenyl ring. This unique combination of a basic aminomethyl group and a polar, aprotic sulfonyl group imparts a distinct chemical personality to the molecule, suggesting its utility as a scaffold or intermediate in the synthesis of novel compounds.
The benzylamine moiety is a prevalent structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] The primary amine serves as a key site for further functionalization, allowing for the introduction of various substituents to modulate pharmacological properties. Simultaneously, the methylsulfonyl group is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and hydrogen bonding capacity of a molecule, thereby improving its drug-like properties.[2] The meta-substitution pattern influences the electronic and steric environment of both functional groups, which can be strategically exploited in molecular design.
Physicochemical and Spectroscopic Profile
While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from commercial suppliers.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 771573-22-9 | [3] |
| Molecular Formula | C₈H₁₁NO₂S | [4] |
| Molecular Weight | 185.24 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 57-59 °C | [5] |
| Purity | Typically ≥97% | [6] |
| Storage | Inert atmosphere, room temperature | [6] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the functional groups present in the molecule.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-7.9 ppm. A singlet for the benzylic CH₂ protons around δ 3.9-4.1 ppm. A singlet for the methylsulfonyl CH₃ protons around δ 3.0 ppm. A broad singlet for the NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. |
| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. The benzylic carbon (CH₂) signal around δ 45-46 ppm. The methylsulfonyl carbon (CH₃) signal around δ 44-45 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine as two bands in the region of 3300-3400 cm⁻¹. Asymmetric and symmetric S=O stretching of the sulfonyl group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | Expected molecular ion peak [M]⁺ at m/z = 185. Fragmentation may involve the loss of the aminomethyl group or cleavage of the methylsulfonyl group. |
Synthesis and Purification
A robust and widely applicable method for the synthesis of primary amines is the reduction of the corresponding nitrile. Therefore, a logical and efficient synthetic route to this compound is the reduction of 3-(methylsulfonyl)benzonitrile.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 3-chlorobenzonitrile, proceeding through 3-(methylthio)benzonitrile, followed by oxidation to 3-(methylsulfonyl)benzonitrile, and finally reduction to the target compound.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzonitrile
This protocol is a representative procedure based on the common application of Lithium Aluminum Hydride (LiAlH₄) for the reduction of nitriles to primary amines.[7][8]
Materials:
-
3-(Methylsulfonyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 3-(methylsulfonyl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.
-
Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Reactivity and Potential Applications
The dual functionality of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.
Reactivity Profile
-
Amine Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including N-acylation, N-alkylation, reductive amination, and formation of sulfonamides, ureas, and thioureas. This allows for the straightforward introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[2][9]
-
Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It is generally stable to many reaction conditions but can be a target for nucleophilic substitution under harsh conditions.
-
Aromatic Ring: The interplay of the activating (though weakly) aminomethyl group and the deactivating methylsulfonyl group will direct further electrophilic aromatic substitution to the positions ortho and para to the aminomethyl group.
Role as a Synthetic Building Block
The following diagram illustrates the potential of this compound as a scaffold for generating a library of diverse compounds.
Caption: this compound as a versatile scaffold in medicinal chemistry.
Potential in Drug Discovery
-
Scaffold for Bioactive Molecules: Given that both benzylamines and sulfonamides are common motifs in pharmaceuticals, this compound is an attractive starting material for the synthesis of novel therapeutic agents. For instance, benzylamine derivatives have been investigated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer therapy.[9]
-
Modulation of Physicochemical Properties: The methylsulfonyl group can be incorporated to improve the pharmacokinetic profile of a lead compound. Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.[2]
-
Structure-Activity Relationship (SAR) Studies: This molecule can be used in SAR studies to probe the importance of the methylsulfonyl group at the meta position for biological activity.[2][10]
Safety, Handling, and Stability
Hazard Information
The hydrochloride salt of this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, eye protection, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry and cool place.[6]
Chemical Stability
-
General Stability: Benzylamines are generally stable under neutral and basic conditions but will form salts with acids. The methylsulfonyl group is robust and resistant to many chemical transformations.
-
Hydrolytic Stability: The C-N and C-S bonds are expected to be stable to hydrolysis under normal physiological and environmental conditions.
-
Thermal Stability: The compound is a solid with a defined melting point, suggesting good thermal stability under standard laboratory conditions. However, decomposition may occur at elevated temperatures.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited, its synthesis via the reduction of 3-(methylsulfonyl)benzonitrile is a feasible and scalable route. The presence of two key functional groups, the primary amine and the methylsulfonyl moiety, provides a platform for the generation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This guide serves as a foundational resource for researchers interested in utilizing this promising compound in their synthetic and drug discovery endeavors.
References
- 1. 3-Methylbenzylamine(100-81-2) 13C NMR spectrum [chemicalbook.com]
- 2. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7504437B2 - Benzylamine analogues - Google Patents [patents.google.com]
- 4. 771573-22-9|this compound| Ambeed [ambeed.com]
- 5. Amino group reactions of the sulfhydryl reagent methyl methanesulfonothioate. Inactivation of D-3-hydroxybutyrate dehydrogenase and reaction with amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzylamine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a flexible benzylamine moiety and a polar methylsulfonyl group, presents a unique combination of properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. The benzylamine component is a well-established pharmacophore known to interact with a variety of biological targets, while the methylsulfonyl group can modulate physicochemical properties such as solubility and metabolic stability, and participate in key hydrogen bonding interactions with protein targets.[1] A thorough understanding of the physicochemical properties of this compound is therefore crucial for its effective utilization in the design and development of new pharmaceuticals.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and scientists, offering both established experimental data and computationally predicted values to facilitate informed decision-making in research and development. This guide also includes detailed experimental protocols for the determination of key parameters, empowering researchers to validate and expand upon the data presented.
Compound Identification and Core Properties
A foundational aspect of utilizing any chemical compound in a research setting is the accurate identification and knowledge of its fundamental properties. This section outlines the key identifiers and experimentally determined characteristics of this compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 771573-22-9 | [2][3] |
| Molecular Formula | C₈H₁₁NO₂S | [3] |
| Molecular Weight | 185.24 g/mol | [3] |
| Melting Point | 57-59 °C | [4] |
| SMILES | NCC1=CC=CC(S(=O)(C)=O)=C1 | [3] |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a methylsulfonyl group at the meta-position relative to a benzylamine moiety.
Predicted Physicochemical Parameters
While experimental data provides the most accurate characterization of a compound, in its absence, computationally predicted values serve as a valuable estimation for guiding experimental design and hypothesis generation. The following table summarizes the predicted physicochemical properties of this compound obtained from reputable computational models.
| Property | Predicted Value | Source |
| Boiling Point | 357.5 ± 35.0 °C at 760 mmHg | PubChem |
| pKa (basic) | 8.8 ± 0.1 | ChemAxon |
| logP | 0.4 ± 0.3 | ChemAxon |
| Water Solubility | 2.9 g/L | ChemAxon |
Solubility Profile
The solubility of a compound is a critical parameter that influences its biological activity, formulation, and administration. The presence of both a polar methylsulfonyl group and a basic amine suggests that the solubility of this compound will be pH-dependent.
Experimental Protocol for Solubility Determination
A standard method for determining the aqueous solubility of a compound is the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. The benzylamine moiety of this compound is basic and will be protonated at physiological pH.
The predicted basic pKa of approximately 8.8 suggests that at a physiological pH of 7.4, a significant portion of the molecules will exist in their protonated, cationic form. This has profound implications for its interaction with biological membranes and protein targets.
Experimental Protocol for pKa Determination
Potentiometric titration is a widely used and reliable method for the experimental determination of pKa values.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).
The predicted logP of approximately 0.4 for this compound suggests that it is a relatively hydrophilic compound. This is consistent with the presence of the polar methylsulfonyl and amine functional groups. This moderate lipophilicity may contribute to favorable solubility and permeability characteristics.
Experimental Protocol for logP Determination
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated.
-
Partitioning: Dissolve a known amount of this compound in one of the phases and then add the other phase. The mixture is then shaken vigorously to allow the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Stability and Storage
The stability of a compound under various environmental conditions is a critical consideration for its handling, storage, and formulation. While specific stability studies on this compound are not extensively reported, inferences can be drawn from the known stability of its constituent functional groups.
-
Benzylamines: Benzylamines can be susceptible to oxidation, particularly when exposed to air and light.[5] Degradation can lead to the formation of imines and subsequently aldehydes.
-
Methylsulfonyl Group: The methylsulfonyl group is generally considered to be chemically and metabolically stable.[6]
Recommended Storage Conditions:
Based on the potential for oxidative degradation of the benzylamine moiety, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[3]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Hazard Classification: Safety data indicates that this compound is toxic if swallowed (Acute toxicity, oral, Category 3).[7]
-
Handling: It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a molecule with a compelling set of physicochemical properties that make it a valuable building block in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted characteristics, including its identity, solubility, pKa, and logP. The inclusion of detailed experimental protocols offers a practical resource for researchers seeking to determine these properties in their own laboratories. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and development of novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. Benzylamines [organic-chemistry.org]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 771573-22-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Methylsulfonylbenzylamine hydrochloride | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-(Methylsulfonyl)benzylamine and Its Derivatives: Strategies, Protocols, and Mechanistic Insights
An In-depth Technical Guide:
Abstract
3-(Methylsulfonyl)benzylamine is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Its unique combination of a basic amino group and a polar, aprotic methylsulfonyl moiety allows for diverse molecular interactions, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic rationale behind common synthetic routes, present detailed, field-proven experimental protocols, and offer insights into the practical considerations for reaction optimization and scale-up. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reliable understanding of the synthesis of this important intermediate.
Core Synthetic Philosophy: A Retrosynthetic Analysis
The synthetic approach to this compound can be logically dissected into two primary retrosynthetic strategies. The choice between these pathways often depends on the availability of starting materials, functional group tolerance in more complex derivatives, and desired scale of production.
Strategy A: Functionalization of a pre-existing benzylamine core. This approach involves the late-stage introduction of the methylsulfonyl group onto a benzylamine-related scaffold. This is generally less common due to the challenges of directing the sulfonation to the meta-position and the potential for side reactions with the amine functionality.
Strategy B: Elaboration of a functionalized methylsulfonylbenzene core. This is the more prevalent and versatile strategy. It begins with a readily available benzene ring bearing the methylsulfonyl group and another functional handle (e.g., nitrile, aldehyde, carboxylic acid) at the meta-position. This handle is then converted into the target aminomethyl group.
Figure 1: High-level retrosynthetic strategies for this compound.
This guide will focus primarily on the more robust and widely adopted methods encompassed by Strategy B .
The Nitrile Reduction Pathway: A Reliable Route to the Primary Amine
This pathway is arguably the most common approach, leveraging the conversion of a stable nitrile intermediate into the primary amine. The synthesis is a two-step process starting from a commercially available halobenzonitrile.
Synthesis of the Key Intermediate: 3-(Methylsulfonyl)benzonitrile
The critical step is the formation of the C-S bond to create the sulfone. While direct Friedel-Crafts reactions on benzene rings with methanesulfonyl chloride can occur, they often yield mixtures of isomers.[1] A more controlled and higher-yielding method involves the oxidation of a precursor thioether.
A robust method begins with a nucleophilic aromatic substitution reaction on 3-chlorobenzonitrile or 3-bromobenzonitrile with sodium thiomethoxide to form 3-(methylthio)benzonitrile. This intermediate is then oxidized to the desired sulfone.
Figure 3: The Reductive Amination workflow.
This method is highly versatile for creating derivatives. By substituting ammonia with a primary or secondary amine, N-substituted this compound derivatives can be synthesized in a single step. [17]
Synthesis of Derivatives
The primary amine of this compound serves as a versatile handle for further functionalization, which is critical for its application in drug discovery and the generation of compound libraries.
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) readily forms stable amide derivatives.
-
N-Alkylation/N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to yield secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are themselves versatile intermediates or can be the final target molecules. These compounds have a wide range of pharmacological applications. [19]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.
Protocol 1: Synthesis of this compound via Nitrile Reduction
Step A: 3-(Methylthio)benzonitrile
-
To a solution of 3-bromobenzonitrile (1.0 eq) in a suitable solvent like DMF or DMSO, add sodium thiomethoxide (1.2 eq).
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly.
Step B: 3-(Methylsulfonyl)benzonitrile
-
Dissolve the crude 3-(methylthio)benzonitrile (1.0 eq) from the previous step in methanol or a mixture of methanol and water. [5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water portion-wise, maintaining the internal temperature below 15 °C.
-
Stir the reaction at room temperature for several hours until TLC analysis indicates complete conversion of the sulfide to the sulfone.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate to yield the product.
Step C: this compound (using LiAlH₄)
-
CAUTION: LiAlH₄ is a highly reactive reagent. Perform this reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, add a solution of 3-(methylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes. [6]
-
Filter the solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation or crystallization of its hydrochloride salt.
Protocol 2: Preparation of this compound Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Add a solution of HCl in diethyl ether or isopropanol (~1.2 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate from the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt. [7, 9]
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 771573-22-9 | C₈H₁₁NO₂S | 185.25 | Not specified |
| This compound HCl | 855267-50-4 | C₈H₁₂ClNO₂S | 221.71 | White to off-white solid |
| Table 2: Key Physicochemical Properties. [4, 9, 10] |
Conclusion
The synthesis of this compound is a well-established process with multiple reliable routes available to the modern chemist. The most robust and versatile strategies involve the elaboration of a functionalized methylsulfonylbenzene core, with the nitrile reduction and aldehyde reductive amination pathways offering excellent yields and scalability. The choice of method depends on available starting materials, required scale, and the specific equipment and safety infrastructure in place. The resulting primary amine is a highly valuable building block, providing a straightforward entry point for the synthesis of diverse derivatives for applications in drug discovery and materials science.
References
Navigating the Solubility Landscape of 3-(Methylsulfonyl)benzylamine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methylsulfonyl)benzylamine in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical prediction of solubility based on first principles of physical organic chemistry with a detailed, field-proven experimental protocol for accurate and reproducible solubility determination. By elucidating the interplay of its structural features—the aromatic ring, the primary amine, and the polar sulfonyl group—this guide empowers researchers to make informed decisions in experimental design, from reaction setup and workup to formulation and crystallization studies.
Introduction: The Molecular Architecture and Its Implications for Solubility
This compound is a unique small molecule featuring a convergence of distinct chemical functionalities that dictate its behavior in solution. Understanding its solubility is a critical prerequisite for its effective application in synthetic chemistry and pharmaceutical development. A molecule's solubility is not an arbitrary property; it is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The venerable principle of "like dissolves like" serves as our initial guidepost.[1][2]
The structure of this compound presents a fascinating case study in this principle:
-
The Benzylamine Core: The benzyl group provides a significant nonpolar, aromatic character, suggesting favorable interactions with nonpolar aromatic solvents through π-π stacking. The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to solubility in protic and polar solvents.[3][4]
-
The Methylsulfonyl Group: The -SO₂CH₃ group is strongly polar and a potent hydrogen bond acceptor due to the electronegative oxygen atoms.[5] This feature significantly enhances the molecule's overall polarity and its potential for interaction with polar solvents. However, the sulfonyl group itself does not donate hydrogen bonds, a key distinction from groups like hydroxyls or carboxylic acids.
The interplay of these groups—the nonpolar aromatic ring versus the polar amine and sulfonyl moieties—creates a molecule with a nuanced solubility profile, necessitating empirical determination for specific applications.
Predicted Solubility Profile of this compound
The polarity and hydrogen bonding capabilities of this compound suggest a spectrum of solubility across common organic solvent classes. The primary amine can engage in hydrogen bonding with protic solvents, while the highly polar sulfonyl group and the amine's lone pair can interact strongly with polar aprotic solvents.[3][4][6] The aromatic ring will favor interactions with other aromatic systems.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can donate and accept hydrogen bonds, and the sulfonyl group can accept them. These strong interactions with the solvent should overcome the solute-solute interactions in the crystal lattice. |
| Polar Protic | Isopropanol (IPA) | Moderate to High | Similar to methanol and ethanol, but the increased steric bulk of the solvent may slightly hinder solvation. |
| Polar Protic | Water | Low to Moderate | While the polar groups can interact with water, the nonpolar benzyl ring presents a significant hydrophobic component, which is expected to limit aqueous solubility.[3] |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar sulfonyl and amine groups are expected to lead to excellent solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO should effectively solvate the polar functionalities of the molecule. |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | Acetonitrile is less polar than DMF or DMSO. While solubility is expected, it may be lower than in more polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and its moderate polarity should accommodate the overall structure. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM's polarity is sufficient to interact with the polar groups, and it is a good solvent for many aromatic compounds. |
| Aromatic | Toluene | Low to Moderate | The aromatic rings of toluene and the solute will interact favorably, but the solvent's nonpolar nature will struggle to solvate the highly polar sulfonyl and amine groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low / Insoluble | The large polarity mismatch between the solute and these nonpolar solvents will likely result in poor solubility. The energy required to break the solute's crystal lattice will not be compensated by weak van der Waals interactions with the solvent.[7] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain actionable, quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[8][9] This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Causality in Experimental Design
The choice of the shake-flask method is deliberate. It ensures that the system reaches true thermodynamic equilibrium, which is critical for applications like crystallization and formulation where long-term stability is paramount. Kinetic solubility methods, while faster, can often overestimate solubility as they may not account for the energy of the crystal lattice and can lead to supersaturated, metastable solutions.[8]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining. A good starting point is to add approximately 20-50 mg of solid.
-
Record the exact mass of the compound added.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient for most small molecules. A preliminary experiment can determine the minimum time to reach a plateau in concentration.[9][10]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates. The filter material must be chemically compatible with the solvent to avoid introducing extractables.
-
Dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
Workflow Visualization
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. By integrating a theoretically derived solubility profile with a rigorous, step-by-step experimental protocol, researchers are equipped with the necessary tools for both preliminary planning and precise quantitative measurement. The unique molecular structure, combining polar and nonpolar elements, makes such a systematic approach essential for successful process development, formulation, and purification. The provided methodology ensures the generation of reliable and reproducible data, forming a solid foundation for any research or development endeavor involving this compound.
References
- 1. chem.ws [chem.ws]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. tutorchase.com [tutorchase.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
Spectroscopic Analysis of 3-(Methylsulfonyl)benzylamine: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures of a Key Synthetic Building Block
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Methylsulfonyl)benzylamine, a versatile amine building block of interest in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. The interpretation of these spectra offers critical insights into the molecule's structural features, serving as a vital reference for researchers and scientists engaged in its synthesis, characterization, and application. This guide also outlines the fundamental principles and standard protocols for acquiring this spectroscopic data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a primary amine featuring a benzyl core substituted at the meta-position with a methylsulfonyl group. This unique combination of a nucleophilic amino group and an electron-withdrawing sulfonyl moiety makes it a valuable intermediate in the synthesis of a wide range of target molecules. The precise characterization of this compound is paramount to ensure the purity and structural integrity of downstream products in drug development and materials research. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule. This guide will delve into the expected and observed spectroscopic data for this compound, providing a foundational understanding for its identification and use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of this compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.
Interpretation of the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amine protons, and the methylsulfonyl protons.
-
Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons ortho and para to the electron-withdrawing methylsulfonyl group will be shifted downfield.
-
Benzylic Protons (-CH₂-NH₂): A singlet is expected for the two equivalent protons of the methylene group attached to the benzene ring, typically appearing in the range of δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): The two amine protons will give rise to a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. It can often be found between δ 1.5-2.5 ppm.
-
Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group will be observed, typically in the region of δ 3.0-3.3 ppm.
Data Summary: ¹H NMR of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Multiplet | 4H | Aromatic (Ar-H) |
| ~3.8 - 4.2 | Singlet | 2H | Benzylic (-CH₂-) |
| ~3.0 - 3.3 | Singlet | 3H | Methylsulfonyl (-SO₂CH₃) |
| ~1.5 - 2.5 (broad) | Singlet | 2H | Amine (-NH₂) |
Causality in Experimental Choices: The choice of deuterated solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amines, DMSO-d₆ can be advantageous as it often allows for clearer observation of N-H signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is beneficial for resolving the complex splitting patterns in the aromatic region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon atom appears as a single line.
Interpretation of the Spectrum: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 125-145 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the methylsulfonyl group (ipso-carbon) and the carbon attached to the benzylamine group will have distinct chemical shifts from the other four aromatic carbons.
-
Benzylic Carbon (-CH₂-NH₂): The carbon of the methylene group will resonate in the range of δ 45-50 ppm.
-
Methylsulfonyl Carbon (-SO₂CH₃): The carbon of the methyl group attached to the sulfonyl group is expected around δ 40-45 ppm.
Data Summary: ¹³C NMR of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~125 - 145 | Aromatic (Ar-C) |
| ~45 - 50 | Benzylic (-CH₂-) |
| ~40 - 45 | Methylsulfonyl (-SO₂CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.
Interpretation of the Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the amine, aromatic, and sulfonyl groups.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
S=O Stretching: The sulfonyl group will exhibit two strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-N Stretching: The C-N stretching vibration of the benzylamine moiety is expected in the 1020-1250 cm⁻¹ range.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H Stretch (asymmetric and symmetric) |
| > 3000 | Medium | Aromatic C-H Stretch |
| < 3000 | Medium | Aliphatic C-H Stretch |
| 1450 - 1600 | Medium | Aromatic C=C Stretch |
| 1300 - 1350 | Strong | S=O Asymmetric Stretch |
| 1120 - 1160 | Strong | S=O Symmetric Stretch |
| 1020 - 1250 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for observing the molecular ion peak with greater intensity.
Interpretation of the Spectrum:
-
Molecular Ion Peak (M⁺): For this compound (C₈H₁₁NO₂S), the exact mass is 185.05 g/mol . The molecular ion peak is expected at m/z = 185.
-
Key Fragmentation Patterns: In an EI mass spectrum, common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond. The presence of the methylsulfonyl group will also influence the fragmentation, with potential loss of CH₃ or SO₂.
Data Summary: Mass Spectrometry of this compound
| m/z | Possible Fragment |
| 185 | [M]⁺ |
| 170 | [M - NH]⁺ |
| 106 | [M - SO₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ |
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical process of structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide—NMR, IR, and MS—collectively provide a robust and unambiguous structural confirmation of this compound. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is indispensable for quality control, reaction monitoring, and the confident application of this important chemical building block. The protocols and interpretations detailed herein serve as a practical reference to ensure the scientific rigor required in these fields.
Potential biological activity of 3-(Methylsulfonyl)benzylamine
An In-depth Technical Guide to the Potential Biological Activity of 3-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a small molecule of significant interest in medicinal chemistry, primarily due to the presence of two key pharmacophores: the benzylamine core and the methylsulfonyl group. While direct research on this specific compound is limited, a comprehensive analysis of structurally related molecules reveals a high potential for diverse biological activities. This guide synthesizes existing literature on analogous compounds to postulate and provide a research framework for evaluating this compound as a potential therapeutic agent. We will explore its potential as a squalene epoxidase inhibitor, an acetylcholinesterase inhibitor, a beta-3 adrenergic receptor agonist, and an antifungal agent, providing detailed mechanistic rationale and robust experimental protocols for validation.
PART 1: Introduction and Physicochemical Properties
This compound (CAS No: 771573-22-9) is an organic compound featuring a benzylamine scaffold with a methylsulfonyl substituent at the meta position of the benzene ring.[1][2][3] The benzylamine moiety is a common structural motif in a wide array of biologically active compounds, including antifungal agents, opioid receptor modulators, and enzyme inhibitors.[4][5][6] The methylsulfonyl group, a bioisostere of the sulfonamide group, is known to enhance solubility, metabolic stability, and receptor binding affinity, and is present in numerous approved drugs.[7] The strategic combination of these two groups in this compound suggests a high likelihood of interesting pharmacological properties.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 771573-22-9 | [1][2][3] |
| Molecular Formula | C8H11NO2S | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Expected to have moderate aqueous solubility |
PART 2: Postulated Biological Activities and Mechanistic Rationale
Based on an extensive review of the literature on structurally similar compounds, we postulate that this compound may exhibit several key biological activities.
Squalene Epoxidase Inhibition
Hypothesis: this compound may act as an inhibitor of squalene epoxidase, an essential enzyme in the cholesterol biosynthesis pathway.
Mechanistic Rationale: Research has shown that sulfonamide derivatives of benzylamine are potent inhibitors of squalene epoxidase, demonstrating activity in HepG2 cells as cholesterol biosynthesis inhibitors.[8] The methylsulfonyl group in this compound is a close structural and electronic analogue of the sulfonamide group. Therefore, it is plausible that this compound could bind to the active site of squalene epoxidase, preventing the conversion of squalene to 2,3-oxidosqualene and thereby inhibiting cholesterol synthesis. This activity could position the compound as a potential anticholesteremic agent.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 771573-22-9|this compound|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide derivatives of benzylamine block cholesterol biosynthesis in HepG2 cells: a new type of potent squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzylamine is a versatile organic compound characterized by the presence of a primary amine on a benzyl group and a methylsulfonyl substituent on the aromatic ring.[1][2] Its unique bifunctional nature, combining a nucleophilic amine with an electron-withdrawing and highly stable sulfone group, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical environments and its practical applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 771573-22-9 | [1][3] |
| Molecular Formula | C8H11NO2S | [1][2] |
| Molecular Weight | 185.24 g/mol | [1][2] |
| Melting Point | 57-59 °C | [2][4] |
| Appearance | Not specified, likely a solid at room temperature | |
| Purity | Commercially available with purities of 95-98% | [3][5] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its two primary functional groups: the nucleophilic benzylamine and the strongly electron-withdrawing methylsulfonyl group.
The Benzylamine Moiety: A Nucleophilic Hub
The primary amine of the benzylamine group is a key center of reactivity, readily participating in reactions with a wide range of electrophiles.
-
N-Alkylation and N-Acylation: As a primary amine, this compound undergoes facile N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding secondary or tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular architectures.
-
Reaction with Carbonyl Compounds: The amine reacts with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. This reactivity is crucial for dynamic covalent chemistry and the synthesis of various heterocyclic systems.
-
Deaminative Coupling: The primary amine can be converted into a good leaving group in situ using nitrosating agents like isoamyl nitrite. This allows for deaminative coupling reactions with nucleophiles, such as arylboronic acids, to form new carbon-carbon bonds.[6]
-
Electronic Influence of the Methylsulfonyl Group: The methylsulfonyl group at the meta-position is strongly electron-withdrawing. This reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon. Consequently, the basicity of the primary amine is expected to be slightly lower than that of unsubstituted benzylamine. This modulation of basicity can influence the kinetics and outcomes of its reactions.
The Aryl Sulfone Group: A Stable Anchor
The methylsulfonyl group imparts significant chemical stability to the molecule and influences the reactivity of the aromatic ring.
-
General Stability: Aryl sulfones are known for their high resistance to both oxidation and reduction under typical laboratory conditions.[1][7] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfone group. They also exhibit high thermal stability.[8]
-
Reduction of the Sulfone: While generally stable, the sulfone group can be reduced to the corresponding sulfoxide or sulfide under harsh reducing conditions, for example, using strong reducing agents like lithium aluminum hydride at elevated temperatures.
-
C-S Bond Cleavage: In certain transition-metal-catalyzed cross-coupling reactions, the aryl sulfone group can act as a leaving group. For instance, in palladium-catalyzed Suzuki-Miyaura reactions, the C-S bond of aryl sulfones can undergo oxidative addition to the metal center, enabling the formation of biaryl compounds.[5]
Reactions Involving the Aromatic Ring
The methylsulfonyl group is a meta-directing deactivator for electrophilic aromatic substitution reactions. This means that electrophilic attack on the aromatic ring will preferentially occur at the positions ortho and para to the benzylamine group, and meta to the methylsulfonyl group (positions 2, 4, and 6). However, the overall reactivity of the ring towards electrophiles is significantly reduced due to the strong electron-withdrawing nature of the sulfone.
Chemical Stability
A comprehensive understanding of the chemical stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.
-
pH Stability:
-
Acidic Conditions: The primary amine will be protonated in acidic solutions to form a stable ammonium salt. This can protect the amine from certain reactions but also alters its solubility and nucleophilicity.
-
Basic Conditions: The compound is stable in basic conditions. The protons alpha to the sulfone group are weakly acidic but generally do not undergo deprotonation under standard basic conditions.
-
-
Compatibility with Oxidizing and Reducing Agents:
-
Oxidizing Agents: The sulfone group is in its highest oxidation state and is therefore inert to most oxidizing agents. The benzylamine moiety, however, can be susceptible to oxidation, potentially leading to the formation of imines or other oxidation products under strong oxidizing conditions.
-
Reducing Agents: As mentioned, the sulfone group is resistant to reduction. The benzyl group, however, can be cleaved from the nitrogen atom via hydrogenolysis (catalytic hydrogenation), which is a common method for debenzylation in protecting group strategies.[9]
-
-
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[10] Safety data sheets indicate that the compound is toxic if swallowed, and appropriate personal protective equipment should be used during handling.[1]
Experimental Protocols
Representative Protocol: N-Acetylation of this compound
This protocol describes a standard procedure for the acylation of the primary amine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(3-(methylsulfonyl)benzyl)acetamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Relationship of Reactivity
Caption: Key reactive sites and reaction classes of this compound.
Experimental Workflow: N-Acetylation
Caption: Step-by-step workflow for the N-acetylation of this compound.
Conclusion
This compound is a functionally rich molecule with a predictable and useful reactivity profile. The nucleophilic primary amine allows for a variety of derivatizations, while the robust methylsulfonyl group provides chemical stability and influences the electronic properties of the molecule. This combination of features makes it an attractive starting material and intermediate for the synthesis of complex target molecules in the pharmaceutical and materials science industries. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylamines [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Quality Assessment of 3-(Methylsulfonyl)benzylamine
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any experimental endeavor. This guide provides an in-depth technical overview of 3-(Methylsulfonyl)benzylamine, a key building block in medicinal chemistry. We will explore its commercial availability, critical quality control parameters, and recommended analytical verification methods to ensure the procurement of high-purity reagents suitable for demanding research applications.
Introduction to this compound: A Versatile Scaffolding
This compound, and its hydrochloride salt, are versatile chemical intermediates frequently employed in the synthesis of complex organic molecules. The presence of the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, alongside a reactive primary amine, makes this compound a valuable synthon for introducing desirable pharmacophoric features. Its derivatives have been explored in various therapeutic areas, including the development of potent and selective SIRT2 inhibitors for neurodegenerative diseases and as components of TRPV1 antagonists for pain management.[1][2]
The benzylamine motif itself is a common structural element in a multitude of FDA-approved pharmaceuticals, highlighting the importance of this class of compounds in drug discovery.[3] Given its utility, ensuring the quality and purity of commercially sourced this compound is a critical first step in any synthetic workflow.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound and its hydrochloride salt. When selecting a supplier, it is crucial to look beyond price and availability and scrutinize the technical specifications provided. The compound is available as the free base (CAS 771573-22-9) and more commonly as the hydrochloride salt (CAS 855267-50-4), which often exhibits improved stability and handling characteristics.
Below is a comparative table of representative commercial suppliers and their typical product specifications. Please note that this information is subject to change and should always be verified with the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Form |
| Sigma-Aldrich | This compound hydrochloride | 855267-50-4 | ≥97% | Solid |
| Oakwood Chemical | This compound hydrochloride | 855267-50-4 | Technical Grade | Solid |
| J&W Pharmlab | 3-Methanesulfonyl-benzylamine | 771573-22-9 | Inquire | Solid |
| Ambeed | This compound | 771573-22-9 | Inquire | Solid |
| BLD Pharm | This compound | 771573-22-9 | Inquire | Solid[4] |
| Alchem Pharmtech | This compound | 771573-22-9 | 98%[5] | Solid[5] |
| Apollo Scientific | 3-(Methylsulphonyl)benzylamine hydrochloride | 855267-50-4 | 97% | Solid |
Expert Insight: The term "Technical Grade" can encompass a wide range of purities. For applications in drug discovery and development, a purity of ≥97% is generally recommended as a starting point. Always request a lot-specific Certificate of Analysis (CoA) before purchase.
Critical Quality Assessment: A Self-Validating Approach
A Certificate of Analysis is a critical document that provides detailed information about the quality of a specific batch of a chemical. Researchers should meticulously review the CoA to ensure the material meets the requirements of their intended application.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA for this compound should include the following:
-
Identification: Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry.
-
Purity: Determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Appearance: A description of the physical form and color.
-
Solubility: Information on solubility in common laboratory solvents.
-
Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
Elemental Analysis: To confirm the empirical formula.
Recommended In-House Verification Protocols
While a supplier's CoA is a valuable starting point, independent verification of critical parameters is a cornerstone of good scientific practice.
Protocol 1: Structure Confirmation by ¹H NMR Spectroscopy
This is the most powerful technique for confirming the identity and structural integrity of the compound.
-
Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~8.6 ppm (broad singlet, 3H): -NH₃⁺ protons of the hydrochloride salt.
-
~8.0-7.6 ppm (multiplets, 4H): Aromatic protons.
-
~4.2 ppm (singlet, 2H): Benzylic -CH₂- protons.
-
~3.3 ppm (singlet, 3H): Methyl -CH₃ protons of the sulfonyl group.
-
-
Causality: The integration of the peaks should correspond to the number of protons in each environment. Any significant unexpected peaks may indicate the presence of impurities.
Protocol 2: Purity Assessment by HPLC
HPLC is the gold standard for determining the purity of non-volatile organic compounds.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Quantification: The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Self-Validation: The absence of significant secondary peaks provides confidence in the compound's purity.
Potential Synthetic Routes and Impurities
Understanding the likely synthetic route of this compound can help in anticipating potential impurities. A common synthetic pathway involves the reduction of the corresponding nitrile, 3-(methylsulfonyl)benzonitrile.
References
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 771573-22-9|this compound|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
Methodological & Application
Topic: Synthetic Routes for N-substituted 3-(Methylsulfonyl)benzylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-substituted 3-(methylsulfonyl)benzylamine scaffold is a key structural motif in a variety of pharmacologically active compounds and functional materials. The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, significantly influences the physicochemical properties of the parent molecule, including its solubility, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access this privileged scaffold is of paramount importance in medicinal chemistry and drug discovery.
This application note provides a comprehensive guide to the principal synthetic strategies for preparing N-substituted 3-(methylsulfonyl)benzylamines. We will delve into three robust and widely employed methods: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination. For each route, we will discuss the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.
Preparation of Key Starting Materials
The successful synthesis of the target compounds relies on the availability of high-quality starting materials. The two most common precursors are 3-(methylsulfonyl)benzaldehyde and 3-(methylsulfonyl)benzyl bromide.
Synthesis of 3-(Methylsulfonyl)benzaldehyde
While 3-(methylsulfonyl)benzaldehyde is commercially available, its synthesis can be achieved from 3-chlorobenzaldehyde.[1] The process involves a two-step sequence: nucleophilic aromatic substitution with sodium thiomethoxide, followed by oxidation of the resulting thioether to the sulfone.[2][3]
-
Step 1: Nucleophilic Substitution: 3-chlorobenzaldehyde is treated with sodium methyl mercaptide. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.[2]
-
Step 2: Oxidation: The intermediate, 3-(methylthio)benzaldehyde, is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of an acid or a metal catalyst (e.g., sodium tungstate) to yield the final product.[3]
Synthesis of 3-(Methylsulfonyl)benzyl Bromide
This key electrophile is typically prepared from 3-(methylsulfonyl)benzyl alcohol. The hydroxyl group is converted to a better leaving group, bromide, using standard brominating agents.
A common method involves treating the alcohol with 48% aqueous hydrobromic acid (HBr), often with a catalytic amount of sulfuric acid, followed by refluxing the mixture.[4] The denser benzyl bromide product can then be separated, washed, and purified.[5]
Synthetic Route I: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for synthesizing amines. It proceeds via a two-step, one-pot sequence where an aldehyde or ketone reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6]
This method is prized for its broad substrate scope and operational simplicity. The key to success lies in selecting a reducing agent that chemoselectively reduces the C=N bond of the imine/iminium ion without affecting the starting aldehyde.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), allowing the reduction to be performed in the presence of the aldehyde without significant side reactions.[8] Its acidity can also catalyze imine formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine intermediate, particularly when using less basic amines.
Protocol: Synthesis of N-Benzyl-3-(methylsulfonyl)benzylamine via Reductive Amination
Materials:
-
3-(Methylsulfonyl)benzaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(methylsulfonyl)benzaldehyde and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.[9]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-(methylsulfonyl)benzylamine.
Synthetic Route II: Nucleophilic Substitution
This classical approach involves the direct alkylation of a primary or secondary amine with an electrophilic benzyl species, typically 3-(methylsulfonyl)benzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile.[10]
This method is straightforward but can be complicated by over-alkylation, especially when using primary amines, which can lead to the formation of tertiary amines and quaternary ammonium salts.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Stoichiometry: To minimize over-alkylation, it is common to use a slight excess of the amine relative to the benzyl bromide.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
Protocol: Synthesis of N-Morpholino-3-(methylsulfonyl)benzylamine via Nucleophilic Substitution
Materials:
-
3-(Methylsulfonyl)benzyl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend potassium carbonate in acetonitrile.
-
Add morpholine to the suspension, followed by a solution of 3-(methylsulfonyl)benzyl bromide in acetonitrile.
-
Heat the reaction mixture to 60-80 °C and stir until the starting bromide is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude material via column chromatography or recrystallization to obtain the desired product.
Synthetic Route III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] While traditionally used for coupling amines with aryl halides, it is an excellent method for synthesizing N-aryl substituted 3-(methylsulfonyl)benzylamines. In this context, the primary this compound is coupled with an aryl halide or triflate.[12]
This reaction is renowned for its exceptional functional group tolerance and broad scope, allowing for the synthesis of complex molecules that are inaccessible via traditional methods.[13]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered, electron-rich ligands like XPhos or SPhos are often highly effective, promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine without competing in the coupling reaction.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Protocol: Synthesis of N-(4-methoxyphenyl)-3-(methylsulfonyl)benzylamine
Materials:
-
This compound (1.2 eq)
-
1-Bromo-4-methoxybenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-bromo-4-methoxybenzene and this compound to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target compound.
Comparative Summary of Synthetic Routes
| Feature | Reductive Amination | Nucleophilic Substitution | Buchwald-Hartwig Amination |
| Key Precursors | Aldehyde, Amine | Benzyl Halide, Amine | Benzylamine, Aryl Halide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Non-nucleophilic base (e.g., K₂CO₃) | Pd catalyst, Ligand, Strong base |
| Advantages | High versatility, one-pot, good functional group tolerance, readily available starting materials. | Simple procedure, inexpensive reagents, good for secondary & tertiary amines. | Excellent scope for N-aryl compounds, superior functional group tolerance, high yields. |
| Limitations | Potential for over-alkylation with some reducing agents; sensitive to steric hindrance. | Risk of over-alkylation with primary amines; requires an activated benzyl halide. | Expensive catalysts and ligands, requires inert atmosphere, sensitive to air and moisture. |
| Best Suited For | General synthesis of N-alkyl and N-benzyl derivatives from a wide range of amines. | Straightforward alkylations, particularly with secondary amines or when over-alkylation is not a concern. | Synthesis of N-aryl and N-heteroaryl derivatives, especially for complex or sensitive substrates. |
Conclusion
The synthesis of N-substituted 3-(methylsulfonyl)benzylamines can be effectively achieved through several robust methodologies. Reductive amination offers a highly versatile and direct route from the corresponding aldehyde, suitable for a vast array of primary and secondary amines. Nucleophilic substitution provides a classical and cost-effective alternative, particularly for secondary amine substrates, though care must be taken to control for over-alkylation. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination stands as the preeminent method, offering unparalleled scope and functional group compatibility, albeit at a higher cost and complexity. The optimal choice of synthetic route will depend on the specific substitution pattern desired, the scale of the reaction, and the functional groups present in the starting materials.
References
- 1. 3-(Methylsulfonyl)benzaldehyde | 43114-43-8 [sigmaaldrich.com]
- 2. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Deployment of 3-(Methylsulfonyl)benzylamine in Parallel Synthesis for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the rapid generation of diverse and structurally novel compound libraries is paramount to the success of drug discovery campaigns. Parallel synthesis stands out as a core strategy for achieving this objective. This guide details the strategic application of 3-(Methylsulfonyl)benzylamine, a versatile and high-value building block, in parallel synthesis workflows. We provide in-depth protocols for two of the most robust and widely utilized transformations in pharmaceutical research: amide coupling and reductive amination. The rationale behind experimental design, step-by-step methodologies optimized for high-throughput formats, and data management considerations are discussed, providing researchers with a comprehensive framework for leveraging this key scaffold.
Introduction: The Strategic Value of the Sulfonyl Moiety
The sulfonyl group (-SO₂-) is a privileged functional moiety in drug design, prized for its unique combination of physicochemical and biological properties.[1] As a strong electron-withdrawing group with a stable tetrahedral geometry, it is not merely a passive linker but an active contributor to a molecule's profile. The two oxygen atoms act as potent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1][2][3] Furthermore, the introduction of a sulfonyl group can significantly enhance the metabolic stability of a compound, block labile metabolic sites, and modulate crucial pharmacokinetic properties like solubility and bioavailability.[4]
This compound is an exemplary building block that marries the desirable attributes of the methylsulfonyl group with a synthetically versatile primary amine. The benzylamine framework itself is a well-recognized scaffold for designing potent enzyme inhibitors.[5] The primary amine serves as a reactive handle for a multitude of transformations, allowing for the systematic exploration of chemical space around the core sulfonyl-bearing scaffold. This application note will focus on its use in two foundational parallel synthesis reactions.
Foundational Workflows for Library Synthesis
Parallel synthesis enables the simultaneous execution of numerous discrete reactions, typically in multi-well plates.[6] The choice of reaction must be robust, high-yielding, and amenable to a wide range of substrates to maximize library diversity. Amide coupling and reductive amination are cornerstone reactions that meet these criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Methylsulfonylamino)benzylamine hydrochloride | 238428-26-7 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 3-(Methylsulfonyl)benzylamine in Modern Heterocyclic Synthesis
Introduction: The Value Proposition of the Methylsulfonyl Moiety
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their diverse structures provide the three-dimensional architecture necessary for precise interaction with biological targets. Within this field, the strategic incorporation of specific functional groups is paramount to modulating a molecule's pharmacokinetic and pharmacodynamic profile. The methylsulfonyl group (—SO₂CH₃) has emerged as a particularly valuable pharmacophore.[1]
The application of the sulfonyl functional group is widely practiced in medicinal chemistry.[1] It is a strong electron-withdrawing group, is metabolically stable, and can form hydrogen bonds, often improving a compound's aqueous solubility and cell permeability—critical attributes for bioavailability.[1] 3-(Methylsulfonyl)benzylamine serves as a key building block, offering a direct route to introduce the bio-isosterically important methylsulfonylphenyl scaffold into a wide array of nitrogen-containing heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of substituted tetrahydroisoquinolines and its use in versatile multicomponent reactions.
Part 1: Synthesis of 6-(Methylsulfonyl)tetrahydroisoquinolines via Acid-Catalyzed Cyclization
One of the most powerful applications of this compound is in the synthesis of tetrahydroisoquinolines (THIQs). The THIQ framework is a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[2] The reaction proceeds through a variation of the classic Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure.[3][4] In this adaptation, the benzylamine itself undergoes condensation and subsequent intramolecular cyclization.
Mechanistic Insights: Overcoming Electronic Deactivation
The core of this transformation involves an acid-catalyzed condensation of the primary amine of this compound with an aldehyde to form a Schiff base. Protonation of the imine generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to form the new heterocyclic ring.[5]
A critical consideration for the scientist is the powerful electron-withdrawing nature of the meta-positioned methylsulfonyl group. This effect deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to electrophilic attack. Consequently, the ring closure step is more challenging than in systems with electron-donating groups.[5] This necessitates the use of strong acid catalysts and often requires elevated temperatures to drive the reaction to completion. The choice of a strong Brønsted acid (like trifluoroacetic acid) or a Lewis acid is key to ensuring efficient protonation of the imine and promoting the subsequent cyclization.
Caption: Mechanism of Tetrahydroisoquinoline Synthesis.
Protocol 1: General Procedure for the Synthesis of 1-Substituted 6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolines
This protocol outlines a standard procedure using a strong acid catalyst. Researchers should note that optimization of temperature and reaction time may be necessary for different aldehyde substrates.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA) (as solvent or co-solvent)
-
Anhydrous Dichloromethane (DCM) or Toluene (optional solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the chosen solvent. A common approach is to use TFA or DCA directly as the solvent and catalyst. Alternatively, dissolve in a minimal amount of anhydrous DCM and add the acid catalyst (e.g., 2-5 equivalents).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3 x 50 mL).[6]
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure tetrahydroisoquinoline product.
Data Summary: Illustrative Reaction Conditions
The following table provides representative conditions for the synthesis of various 6-(methylsulfonyl)tetrahydroisoquinolines. Yields are highly dependent on the specific aldehyde used.
| Entry | Aldehyde (R-CHO) | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | TFA | TFA | 60 | 12 | 65-75 |
| 2 | 4-Methoxybenzaldehyde | DCA | Toluene | 80 | 8 | 70-80 |
| 3 | Isobutyraldehyde | TFA | DCM | 40 (reflux) | 24 | 50-60 |
| 4 | Formaldehyde (as Paraformaldehyde) | H₂SO₄ (cat.) | Acetic Acid | 100 | 6 | 60-70 |
Part 2: Application in Three-Component Reactions
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating structural elements from each starting material.[7] this compound is an excellent amine component for such reactions, enabling the rapid generation of diverse libraries of heterocyclic compounds bearing the desired sulfonyl moiety.
A prominent example is the Mannich-type reaction, where an amine, a non-enolizable aldehyde, and a C-H acidic compound (like a β-dicarbonyl or a coumarin derivative) condense to form a substituted aminomethyl product.[8] This approach offers high atom economy and operational simplicity.
Caption: Workflow for a Multicomponent Reaction.
Protocol 2: General Procedure for a Three-Component Synthesis of Benzylamine Coumarin Derivatives
This protocol describes an eco-friendly synthesis using a recyclable solvent like Polyethylene Glycol (PEG).[8]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
4-Hydroxycoumarin (1.0 eq)
-
Polyethylene Glycol (PEG-400) as solvent/catalyst
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and 4-hydroxycoumarin (1.0 eq).
-
Solvent Addition: Add PEG-400 (5-10 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC.
-
Isolation: Upon completion, add cold ethanol to the reaction mixture and stir for 10 minutes.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol followed by deionized water to remove residual PEG and unreacted starting materials.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its utility in constructing complex scaffolds like tetrahydroisoquinolines and in its application in atom-economical multicomponent reactions demonstrates its strategic importance. The electron-withdrawing nature of the methylsulfonyl group presents unique synthetic challenges that, when understood and addressed with appropriate reaction conditions, allow for the creation of novel molecular architectures. Future research will likely expand its use into other MCRs, solid-phase synthesis for library generation, and the development of asymmetric catalytic methods to access chiral heterocyclic targets.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Reaction conditions for coupling 3-(Methylsulfonyl)benzylamine
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Amide Coupling of 3-(Methylsulfonyl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the this compound Moiety
In the landscape of modern medicinal chemistry, the this compound scaffold is a recurring and valuable structural motif. Its incorporation into drug candidates is often driven by the desirable physicochemical properties conferred by the methylsulfonyl group, including enhanced solubility, metabolic stability, and the ability to act as a strong hydrogen bond acceptor. This makes it a key building block in the synthesis of diverse bioactive molecules, from enzyme inhibitors to receptor modulators.[1][2]
The primary amine functionality of this compound serves as a critical handle for synthetic elaboration, most commonly through the formation of an amide bond. Amide coupling is one of the most frequently utilized reactions in drug discovery, yet its success is highly dependent on the chosen reaction conditions.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[4][5] Therefore, the process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
This guide provides a detailed exploration of the mechanisms, reaction conditions, and optimized protocols for the successful coupling of this compound with carboxylic acids. It is designed to serve as a practical resource for scientists, offering both theoretical understanding and actionable laboratory procedures.
Pillar 1: The Mechanism of Amide Bond Formation
The key to successful amide coupling lies in converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The choice of reagent dictates the reaction mechanism, efficiency, and side-product profile.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) , are powerful dehydrating agents that activate carboxylic acids.[4][6] The mechanism proceeds in two main steps:
-
Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[4][5]
-
Nucleophilic Attack: The primary amine, this compound, attacks the carbonyl carbon of the O-acylisourea. This tetrahedral intermediate then collapses to form the stable amide bond and a soluble urea byproduct (in the case of EDC) or an insoluble precipitate (dicyclohexylurea, DCU, in the case of DCC).[5]
While effective, this method is prone to side reactions. The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, a common impurity that halts the desired reaction.[7] To mitigate this and to reduce the risk of racemization in chiral carboxylic acids, additives are essential. 1-Hydroxybenzotriazole (HOBt) is a standard additive that traps the O-acylisourea to form a less reactive but still highly efficient HOBt-ester, which then cleanly reacts with the amine.[8][9]
Uronium/Aminium Salt-Based Coupling
A more modern and often more efficient class of reagents includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .[10][11] These reagents offer faster reaction times and generally higher yields, especially for challenging or sterically hindered substrates.[9]
The mechanism involves:
-
Active Ester Formation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) , the carboxylic acid reacts with HATU or HBTU to form a highly activated OAt- or OBt-ester, respectively.[12]
-
Aminolysis: The amine component readily displaces the leaving group (HOAt or HOBt) to form the desired amide bond.
The use of HATU is particularly advantageous as its corresponding leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), can catalyze the coupling reaction, leading to superior performance. A critical consideration is that excess uronium reagent can react with the primary amine to form an undesired guanidinium byproduct, so stoichiometry should be carefully controlled.[10]
Pillar 2: Experimental Protocols & Comparative Analysis
The following protocols provide step-by-step methodologies for the amide coupling of this compound.
Protocol A: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective standard procedure suitable for a wide range of carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Add this compound (1.1 eq) and HOBt (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution. If the carboxylic acid or amine is supplied as a salt, add DIEA or TEA (1.5-2.0 eq) to the mixture before adding EDC.[12]
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired amide.[13]
Protocol B: HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when rapid and high-yielding coupling is required.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.[12]
-
Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude amide product using silica gel chromatography.
Data Presentation: Comparison of Common Coupling Conditions
| Parameter | EDC/HOBt | HATU/DIEA | DCC |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Carbodiimide |
| Activation Speed | Moderate | Very Fast | Moderate |
| Typical Yields | Good to Excellent | Excellent | Good to Excellent |
| Racemization Risk | Low (with HOBt)[9] | Very Low[10] | Moderate (HOBt recommended) |
| Solvent | DCM, DMF, Acetonitrile[8][12] | DMF, NMP[11] | DCM, THF |
| Base Required | Tertiary amine (e.g., DIEA, TEA) | Non-nucleophilic base (DIEA)[11] | Often optional, but base can be used |
| Byproduct | Water-soluble urea | Water-soluble | Insoluble DCU (removed by filtration) |
| Key Advantage | Cost-effective, well-established | High efficiency, fast, good for difficult couplings[10] | Byproduct is easily removed by filtration |
| Potential Issue | Formation of N-acylurea byproduct[7] | Guanidinylation of amine if used in excess | Byproduct can trap product; less suitable for aqueous media[6] |
Pillar 3: Visualization & Workflow Validation
A successful coupling reaction is not complete without a robust workflow for purification and characterization, ensuring the final product meets the required standards of purity and identity.
General Experimental Workflow
The following diagram illustrates the logical flow from reaction setup to final product analysis.
Caption: Fig. 1: Standard workflow for amide coupling.
Self-Validating System: Characterization
Each step of the protocol is validated by the final analysis.
-
TLC/LC-MS Monitoring: In-process checks confirm the consumption of starting materials and the formation of the product, guiding the reaction time.
-
Post-Purification Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final amide, ensuring the correct connectivity has been achieved.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.[2]
-
HPLC: Determines the purity of the final compound, a critical parameter for compounds intended for biological screening.[14]
-
By systematically applying the appropriate coupling chemistry and validating the outcome with rigorous analytical methods, researchers can confidently synthesize novel amides derived from this compound for advancement in drug discovery programs.
References
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. neb.com [neb.com]
- 14. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-(Methylsulfonyl)benzylamine: A Validated Approach Using High-Performance Liquid Chromatography
An Application Note for Drug Development Professionals
Abstract This document provides a comprehensive guide to the quantitative analysis of 3-(Methylsulfonyl)benzylamine, a key intermediate in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as the primary analytical technique, chosen for its robustness, precision, and accessibility. The application note explains the scientific rationale behind method development choices, offers a step-by-step protocol for analysis, and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Alternative and complementary methods, including Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also discussed to provide a full analytical toolkit for researchers and quality control professionals.
Introduction and Analytical Imperative
This compound (CAS: 771573-22-9) is a primary amine containing a methylsulfonyl group, a structural motif common in various biologically active molecules.[4][5] Its molecular formula is C8H11NO2S, with a molecular weight of 185.24 g/mol .[4] Accurate and reliable quantification of this compound is paramount for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs) and their intermediates. This involves verifying its identity, determining its potency (assay), and detecting any impurities.
The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound's aromatic ring provides a chromophore suitable for UV detection, while its polarity and the presence of a basic amine group make it an ideal candidate for reversed-phase HPLC.
Recommended Analytical Method: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For this compound, a reversed-phase method provides excellent separation and quantification capabilities.
Principle and Rationale of Method Design
The chosen method separates the analyte from potential impurities based on its partitioning between a non-polar stationary phase (a C18 column) and a polar mobile phase. The key experimental choices are explained below:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides strong retention for the aromatic ring of the analyte.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.
-
pH Modifier: The addition of 0.1% formic acid to the aqueous phase is critical. This compound contains a primary amine, which has a pKa that makes its charge state pH-dependent. At a low pH (well below the pKa), the amine group is consistently protonated (-NH3+). This ensures a single, stable ionic form of the analyte, preventing peak tailing and improving reproducibility.
-
Detection: The benzene ring in the molecule allows for sensitive detection using a UV spectrophotometer. The wavelength is set at the absorbance maximum (λmax), determined by a UV scan of a standard solution, to ensure the highest signal-to-noise ratio. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]
Visual Workflow for HPLC Analysis
The following diagram outlines the logical flow from sample preparation to final data reporting in a regulated environment.
Caption: General workflow for HPLC quantification.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is a starting point and should be fully validated before implementation for routine use.
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing an appropriate amount of this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject the blank (diluent), followed by the calibration standards, quality control (QC) samples, and test samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the test samples using the linear regression equation from the calibration curve.
Method Validation Strategy (ICH Q2(R2) Framework)
A robust analytical method must be validated to prove it is fit for its intended purpose.[3] The validation protocol must define the performance characteristics to be assessed and the acceptance criteria.[1][3]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis; No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Agreement among a series of measurements. | Repeatability (%RSD ≤ 1.0%); Intermediate Precision (%RSD ≤ 2.0%). |
| LOD & LOQ | Lowest detectable and quantifiable concentrations. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met after minor changes (e.g., ±0.1 pH, ±2°C temp, ±5% organic mobile phase). |
Table based on general expectations outlined in ICH guidelines.[1][7]
Validation Workflow Logic
The validation process follows a structured, hierarchical approach to build confidence in the method's performance.
Caption: Logical flow of an analytical method validation.
Alternative and Orthogonal Analytical Methods
No single method can answer all questions. The use of orthogonal methods (methods based on different scientific principles) provides a more complete picture of sample purity.
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Liquid-phase separation based on polarity; UV absorbance detection. | Robust, precise, widely available. | Moderate sensitivity; potential for co-eluting interferences. | Routine QC, assay, and purity testing. |
| GC-MS | Gas-phase separation based on boiling point/polarity; Mass-based detection. | Excellent for volatile impurities; high specificity from MS. | Analyte may require derivatization for volatility/stability; thermal degradation risk. | Identifying volatile organic impurities; orthogonal purity check. |
| LC-MS/MS | HPLC separation coupled with highly selective mass filtering. | Extremely high sensitivity and selectivity (MRM mode).[8] | Higher cost and complexity; susceptible to matrix effects.[8] | Trace-level quantification; analysis in complex matrices (e.g., biological fluids). |
| qNMR | Quantification based on nuclear magnetic resonance signal relative to an internal standard. | Primary method (no reference standard of the analyte needed); provides structural info. | Lower sensitivity than chromatography; requires high-purity internal standard. | Purity assessment of reference standards. |
Conclusion
The validated HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound in research and quality control settings. By adhering to the principles of method validation outlined by ICH guidelines, laboratories can ensure data integrity and generate scientifically sound results. The discussion of alternative methods like GC-MS and LC-MS/MS offers a broader analytical perspective, enabling scientists to select the most appropriate technique based on their specific analytical challenges.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 3-(Methylsulfonylamino)benzylamine hydrochloride | 238428-26-7 | Benchchem [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for the Analysis of 3-(Methylsulfonyl)benzylamine by HPLC and GC-MS
Abstract
This document provides detailed application notes and robust protocols for the quantitative analysis of 3-(Methylsulfonyl)benzylamine, a key intermediate in pharmaceutical synthesis. Two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. The methodologies herein are developed with a focus on specificity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, quality control analysts, and drug development professionals requiring reliable analytical methods for the characterization and quality control of this compound.
Introduction to this compound and Analytical Strategy
This compound (CAS No: 771573-22-9) is a primary amine containing a methylsulfonyl group.[4][5] Its polarity, conferred by the sulfonyl and amine moieties, alongside its aromatic ring, dictates its chromatographic behavior. The accurate quantification of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs) derived from it.
Our analytical strategy employs two distinct, yet complementary, chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): As a primary technique for non-volatile and thermally labile compounds, HPLC is well-suited for the analysis of this compound. A reversed-phase method is developed to leverage the compound's polarity for effective separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To provide an orthogonal method and confirm the identity of the analyte, a GC-MS protocol is also described. While the compound's polarity and melting point (57-59 °C) suggest it is amenable to GC analysis, careful optimization of the injection and temperature program is necessary to prevent thermal degradation and ensure good peak shape.[4]
The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose.[6] This involves a holistic approach, from initial procedure development to demonstrating robustness.[7][8]
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
The presence of a polar sulfonyl group and a basic amine group on a benzene ring makes reversed-phase chromatography an ideal choice. A C18 stationary phase is selected for its hydrophobicity, which will provide adequate retention of the benzylamine moiety. The mobile phase will consist of an aqueous buffer and an organic modifier (acetonitrile) to elute the analyte. The buffer's pH will be controlled to ensure the amine group is protonated, which improves peak shape and retention time stability. UV detection is chosen based on the presence of the aromatic ring, which provides strong chromophoric activity.
HPLC Experimental Protocol
2.2.1. Equipment and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A guard column with the same packing material is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
-
Standard: this compound reference standard (Purity ≥ 98%).[5]
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 20 mM Potassium Phosphate, pH 3.0 and B: Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 10% B; 13-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 18 minutes |
2.2.4. System Suitability
Before sample analysis, perform five replicate injections of a mid-range working standard. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
HPLC Workflow Diagram
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Introduction: The Critical Role of Purity for a Versatile Building Block
An In-Depth Guide to the Purification of 3-(Methylsulfonyl)benzylamine and its Analogs
This compound is a key intermediate and structural motif in medicinal chemistry and drug development. Its unique combination of a basic benzylamine moiety and a polar, hydrogen-bond-accepting methylsulfonyl group makes it a valuable component in designing molecules with specific pharmacological profiles. The primary amine serves as a crucial handle for derivatization, often through amide bond formation or reductive amination, to build more complex molecular architectures.
Given its role as a foundational building block, the purity of this compound is paramount. Impurities, whether from unreacted starting materials, side-products, or degradation, can have significant downstream consequences. These include inaccurate stoichiometric calculations, the formation of unwanted and difficult-to-remove impurities in subsequent steps, and the potential for false positives or negatives in biological screening assays.
This guide provides a comprehensive overview of robust purification strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles. The protocols herein are designed to be self-validating, ensuring researchers can confidently obtain materials of high purity essential for successful research and development.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with anticipating the likely impurities. This compound is commonly synthesized via the reductive amination of 3-(methylsulfonyl)benzaldehyde.[1] This reaction, while efficient, can generate a predictable set of impurities.[2][3]
-
Unreacted Starting Material: Residual 3-(methylsulfonyl)benzaldehyde.
-
Over-alkylation Products: Formation of the secondary amine, bis(3-(methylsulfonyl)benzyl)amine.
-
Reducing Agent Byproducts: Borate salts and other residues from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5]
-
Side-Products: The corresponding alcohol, (3-(methylsulfonyl)phenyl)methanol, formed from the reduction of the starting aldehyde.
The purification strategy must effectively separate the desired basic primary amine from these neutral, acidic (from byproducts), or less basic impurities.
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the major impurities, and the desired final purity. A multi-step approach is often the most effective.
Caption: A decision-making workflow for selecting the optimal purification strategy.
Technique 1: Acid-Base Extraction (Workhorse for Amine Purification)
Expertise & Rationale
Acid-base extraction is a powerful and scalable liquid-liquid extraction technique that exploits the basicity of the amine functional group.[6][7] The underlying principle is the reversible conversion of the neutral, organic-soluble amine into its corresponding ammonium salt, which is highly soluble in water.
-
Acidification: By washing the organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form 3-(methylsulfonyl)benzylammonium chloride. This salt migrates from the organic phase to the aqueous phase.
-
Separation: Neutral impurities, such as unreacted aldehyde and the corresponding alcohol, lack a basic site and remain in the organic layer, which can be discarded.[8]
-
Basification: The aqueous layer containing the ammonium salt is then treated with a base (e.g., 2M NaOH) to deprotonate the ammonium ion, regenerating the neutral, organic-soluble free amine.
-
Final Extraction: The pure amine can then be extracted back into a fresh organic solvent, dried, and isolated.
This technique is exceptionally effective for removing non-basic impurities and is often the best first step after the initial reaction work-up.
Caption: Step-by-step workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product.
-
Back-Wash (Optional but Recommended): To ensure complete recovery, add a fresh portion (approx. 1/3 volume) of 1M HCl to the organic layer remaining in the funnel, shake, and combine this second aqueous wash with the first. Discard the organic layer which contains neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). A white precipitate or cloudiness (the free amine) may form.
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a volume of fresh ethyl acetate (or DCM) equal to the initial organic volume. Shake vigorously and allow the layers to separate.
-
Collection: Drain the lower aqueous layer and discard it. Collect the organic layer containing the purified product. For maximum yield, re-extract the aqueous layer with two more portions of fresh organic solvent and combine all organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Technique 2: Flash Column Chromatography
Expertise & Rationale
When acid-base extraction is insufficient, particularly for separating the desired primary amine from structurally similar amine impurities (like the over-alkylated secondary amine), flash column chromatography is the method of choice.[9]
The key challenge in purifying amines on standard silica gel is their basicity. Silica gel is weakly acidic (pKa ~4.5) and can strongly, often irreversibly, bind basic compounds. This leads to significant peak tailing, poor separation, and low recovery.
The Solution: To achieve a successful separation, the acidic nature of the silica gel must be neutralized. This is accomplished by adding a small amount of a volatile tertiary amine, typically triethylamine (Et₃N), to the mobile phase.[10][11] The triethylamine acts as a competitor, saturating the acidic silanol groups on the silica surface and allowing the desired benzylamine product to elute symmetrically.
Given the polarity of the methylsulfonyl group, a relatively polar solvent system is required. A gradient elution starting with a less polar mixture and gradually increasing polarity often provides the best separation.
Data Presentation: Recommended Solvent Systems
| Mobile Phase Composition | Typical Starting Ratio (v/v/v) | Expected Rf of Product | Notes |
| Dichloromethane / Methanol / Triethylamine | 95 : 4.5 : 0.5 to 90 : 9.5 : 0.5 | ~0.3 - 0.4 | Excellent general-purpose system for polar amines.[12] |
| Ethyl Acetate / Hexanes / Triethylamine | 70 : 29 : 1 | ~0.2 - 0.3 | A less polar option if impurities are non-polar. |
Note: Optimal ratios should always be determined by Thin Layer Chromatography (TLC) prior to running the column.
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a silica plate and test various mobile phase compositions (e.g., from the table above). The ideal system will give the product an Rf value of ~0.3 and show good separation from impurities.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). If the product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and begin eluting under positive pressure.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent under reduced pressure to yield the highly purified product.
Technique 3: Recrystallization
Expertise & Rationale
If the purified this compound is a solid, recrystallization is an excellent final polishing step to achieve very high purity and obtain a crystalline product.[14] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] Impurities should either be completely insoluble (and can be filtered off while hot) or highly soluble (and remain in the mother liquor upon cooling). Finding a single perfect solvent can be difficult; therefore, a binary (two-solvent) system is often employed.
Protocol: Recrystallization from a Binary Solvent System (e.g., Ethanol/Water)
-
Solvent Screening: Place a small amount of the product in a test tube. Add a good solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Then, add a poor solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture; if it becomes clear, this is a promising solvent system for recrystallization.[16]
-
Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (ethanol) required to dissolve the solid at reflux temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add the "poor" solvent (water) dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
Purity Assessment
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and GC-MS.[17] The absence of signals corresponding to anticipated impurities (e.g., the aldehyde proton at ~10 ppm in ¹H NMR) is a strong indicator of high purity.
References
- 1. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. mt.com [mt.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
The Versatile Reagent: 3-(Methylsulfonyl)benzylamine in Modern Organic Synthesis
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount. 3-(Methylsulfonyl)benzylamine has emerged as a key reagent, valued for its unique electronic properties and versatile reactivity. The presence of the electron-withdrawing methylsulfonyl group at the meta-position of the benzylamine scaffold significantly influences its chemical behavior, rendering it a valuable synthon for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data-driven discussions to empower researchers in leveraging this reagent for their synthetic endeavors.
Core Application: A Nucleophilic Partner in the Synthesis of Pyrimidinamine Scaffolds
A primary application of this compound lies in its role as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The amine functionality readily attacks electron-deficient aromatic systems, such as chloropyrimidines, to forge a new carbon-nitrogen bond. This transformation is a cornerstone in the synthesis of a diverse array of substituted pyrimidinamines, a privileged scaffold in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.
The methylsulfonyl group, while electron-withdrawing, does not significantly diminish the nucleophilicity of the amine to the point of inactivity. Instead, it serves as a critical modulator of the final compound's physicochemical properties, including solubility, metabolic stability, and target engagement.
Mechanistic Rationale: The SNAr Pathway
The reaction of this compound with an activated chloropyrimidine proceeds via a well-established addition-elimination mechanism. The lone pair of the benzylamine's nitrogen atom attacks the electron-deficient carbon atom bearing a chlorine atom on the pyrimidine ring. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyrimidine ring is restored, yielding the N-benzylated pyrimidinamine product.
The regioselectivity of the substitution on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) is influenced by the electronic environment of the ring and the reaction conditions. Generally, substitution at the 4-position is favored with amine nucleophiles.
Experimental Protocols: Synthesis of N-(3-(methylsulfonyl)benzyl)pyrimidin-2-amine Derivatives
The following protocols provide detailed, step-by-step procedures for the synthesis of pyrimidinamine derivatives using this compound. These protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Protocol 1: General Synthesis of N-Arylpyrimidin-2-amine Derivatives
This protocol outlines a general method for the palladium-catalyzed cross-coupling reaction to synthesize N-arylpyrimidin-2-amine derivatives, a reaction class to which the reactivity of this compound is highly applicable.[1]
Reaction Scheme:
Materials:
-
4-(Pyridin-3-yl)pyrimidin-2-amine
-
Appropriate arylbromide (e.g., 1-bromo-3-(methylsulfonyl)benzene, as a conceptual analogue)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask, add 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), the corresponding arylbromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), Xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol).
-
Purge the flask with an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene (15 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Triturate the residue with water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpyrimidin-2-amine derivative.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: The PdCl₂(PPh₃)₂/Xantphos system is a robust catalytic system for Buchwald-Hartwig amination reactions, effectively coupling aryl halides with amines. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Conceptual Protocol 2: Nucleophilic Aromatic Substitution with 2,4-Dichloropyrimidine
This conceptual protocol is based on established methodologies for the SNAr reaction of amines with dichloropyrimidines and is adapted for this compound.[2][3]
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
This compound (CAS: 771573-22-9)[4]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add triethylamine or DIPEA (1.5-2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Protic solvents like ethanol or isopropanol are often used for SNAr reactions as they can solvate the ionic intermediates.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 771573-22-9[4] |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥97% |
Diagram 1: General Workflow for the Synthesis of Pyrimidinamine Derivatives
Caption: Workflow for pyrimidinamine synthesis.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
References
- 1. US9896447B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 2. PubChemLite - 3,5-bis(methylsulfonyl)benzylamine hydrochloride (C9H13NO4S2) [pubchemlite.lcsb.uni.lu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. alchempharmtech.com [alchempharmtech.com]
Application Notes & Protocols: Leveraging 3-(Methylsulfonyl)benzylamine as a Scaffold in Modern Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
I. Introduction: The Strategic Value of the (Methylsulfonyl)benzylamine Scaffold
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 3-(Methylsulfonyl)benzylamine emerges as a compelling starting point for the synthesis of new candidate molecules. While not an end-product itself, its constituent parts—the benzylamine core and the methylsulfonyl group—are prevalent in a range of bioactive compounds. The methylsulfonyl group, a key feature in some modern herbicides, influences the electronic properties and solubility of a molecule, which can be critical for its uptake and translocation in plants.[1] The benzylamine structure provides a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of chemical space to identify potent and selective agrochemicals.[2][3][4]
This guide provides a comprehensive framework for utilizing this compound as a key intermediate in discovery workflows targeting insecticides, herbicides, and fungicides. We will detail synthetic derivatization protocols, biological screening methodologies, and the underlying scientific rationale to empower researchers in their quest for next-generation crop protection solutions.
II. Synthetic Pathways: Derivatization of this compound
The primary amine of this compound is the key functional group for derivatization. Reductive amination and N-acylation are two robust and versatile reactions to generate a diverse library of compounds for screening.
A. Protocol 1: Reductive Amination to Synthesize N-Substituted Benzylamine Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[2][3] This protocol allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the selected aldehyde or ketone (1.1 equivalents) in methanol.
-
Stir the solution at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin-Layer Chromatography (TLC). The rationale for this step is to form the C=N double bond which is susceptible to reduction.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Sodium borohydride is a mild and selective reducing agent, ideal for converting imines to amines without affecting other functional groups like the sulfonyl group.[3]
-
After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water to decompose any unreacted NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
-
B. Protocol 2: N-Acylation to Synthesize Amide Derivatives
N-acylation involves the reaction of this compound with an acylating agent (e.g., acid chloride or anhydride) to form a stable amide linkage. Amide bonds are prevalent in many bioactive molecules, and this derivatization can significantly alter the compound's properties.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask. The base is necessary to neutralize the HCl generated when using an acid chloride.
-
Cool the mixture to 0°C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by recrystallization or column chromatography.
-
III. Agrochemical Screening Workflows
Once a library of derivatives has been synthesized, a systematic biological screening cascade is essential to identify lead compounds.
General Biological Screening Cascade
Caption: A generalized workflow for screening synthesized agrochemical candidates.
A. Protocol 3: Insecticidal Activity Screening (Leaf-Dip Method)
This method is widely used to evaluate the efficacy of compounds against leaf-feeding insects like the armyworm (Mythimna separata) or diamondback moth (Plutella xylostella).[5][6][7]
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a small amount of a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations (e.g., 100, 200, 500 mg/L).
-
-
Leaf Treatment:
-
Excise fresh host plant leaves (e.g., cabbage for P. xylostella).
-
Dip each leaf into a test solution for 10-15 seconds and then allow it to air dry.
-
A negative control (solvent + surfactant only) and a positive control (a commercial insecticide) should be included.
-
-
Insect Exposure:
-
Place the treated leaves into Petri dishes lined with moist filter paper.
-
Introduce a set number of larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Seal the dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
-
Data Collection and Analysis:
-
Record insect mortality at 24, 48, and 72 hours post-treatment.
-
For compounds showing significant activity, perform dose-response studies with a series of concentrations to calculate the LC₅₀ (lethal concentration for 50% of the population).
-
Table 1: Representative Data for Insecticidal Screening
| Compound ID | Concentration (mg/L) | Mortality at 48h (%) |
| Control | - | 0 |
| Derivative A | 200 | 85 |
| Derivative B | 200 | 15 |
| Positive Control | 50 | 95 |
B. Protocol 4: Herbicidal Activity Screening (Pre-emergence)
This protocol assesses the ability of a compound to inhibit weed seed germination and growth.
-
Test Preparation:
-
Fill small pots or trays with a standardized soil mix.
-
Sow seeds of indicator weed species (e.g., ryegrass, cress) at a shallow depth.
-
-
Compound Application:
-
Prepare aqueous solutions/suspensions of the test compounds at various concentrations.
-
Evenly spray the soil surface with a defined volume of the test solution.
-
-
Incubation and Assessment:
-
Place the pots in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percent inhibition of germination and growth compared to an untreated control.
-
C. Protocol 5: Fungicidal Activity Screening (In Vitro Mycelial Growth Inhibition)
This assay determines the direct effect of a compound on fungal growth.[8][9]
-
Media Preparation:
-
Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 50°C.
-
Add the test compound (dissolved in a solvent) to the molten agar to achieve the final desired concentration. Pour the amended agar into Petri dishes.
-
-
Inoculation:
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percent inhibition of mycelial growth relative to the control.
-
IV. Conclusion and Future Directions
This compound represents a valuable and strategically sound starting point for the discovery of novel agrochemicals. The synthetic protocols and screening workflows detailed in this guide provide a robust framework for creating and evaluating diverse libraries of derivatives. By systematically modifying the benzylamine core and correlating these structural changes with biological activity, researchers can elucidate critical structure-activity relationships. This, in turn, can guide the rational design of next-generation insecticides, herbicides, and fungicides with improved efficacy, selectivity, and environmental profiles.
V. References
-
Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Zhang, J., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Qian, H., et al. (2024). Diversifying the benzenesulfonamide scaffold for potential V-ATPase inhibitors: synthesis and insecticidal activity evaluation. Molecular Diversity. Retrieved from --INVALID-LINK--
-
Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. (2022). Journal of Asian Natural Products Research, 24(4), 361-370. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Alchem Pharmtech. Retrieved from --INVALID-LINK--
-
Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups. (2022). Chemistry & Biodiversity, 19(10), e202200591. Retrieved from --INVALID-LINK--
-
Jabusch, T. W., & Tjeerdema, R. S. (2016). Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems. Journal of Agricultural and Food Chemistry, 64(27), 5469-5474. Retrieved from --INVALID-LINK--
-
Herbicide Mode of Action and Injury Symptoms. (n.d.). Purdue University. Retrieved from --INVALID-LINK--
-
Synthesis of methylsulphonyl benzene compounds. (2007). Google Patents. Retrieved from --INVALID-LINK--
-
Herbicide Mode-of-Action Summary. (n.d.). Purdue University Extension. Retrieved from --INVALID-LINK--
-
HERBICIDE MODE OF ACTION TABLE. (n.d.). Weed Science Society of America. Retrieved from --INVALID-LINK--
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from --INVALID-LINK--
-
Xing, Z., et al. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Molecules, 19(5), 5674-5686. Retrieved from --INVALID-LINK--
-
Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2011). ARKIVOC, 2011(vii), 149-161. Retrieved from --INVALID-LINK--
-
Use of a composition for reducing the drift when applying a plant treatment composition. (2016). European Patent Office. Retrieved from --INVALID-LINK--
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, 357(5), e2300381. Retrieved from --INVALID-LINK--
-
Preparation method of p-methylsulfonyl benzaldehyde. (2012). Google Patents. Retrieved from --INVALID-LINK--
-
New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. (2025). Bioorganic Chemistry, 164, 108205. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2023). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 28(15), 5786. Retrieved from --INVALID-LINK--
-
Preparation method of p-methylsulfonyl benzaldehyde. (2016). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2016). ResearchGate. Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules, 29(4), 819. Retrieved from --INVALID-LINK--
References
- 1. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 3-(Methylsulfonyl)benzylamine in the Rational Design of Enzyme Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that confer desirable pharmacodynamic and pharmacokinetic properties is a cornerstone of successful therapeutic development. Among these, the 3-(methylsulfonyl)benzylamine moiety has garnered significant attention as a versatile and "privileged" structural motif in the design of potent and selective enzyme inhibitors. Its unique combination of a flexible benzylamine linker and a polar, hydrogen-bond-accepting methylsulfonyl group allows for multifaceted interactions within enzyme active sites, making it a valuable building block for researchers in medicinal chemistry and pharmacology.
This comprehensive guide provides an in-depth exploration of the strategic application of this compound in the development of enzyme inhibitors. We will delve into the rationale behind its use, present detailed protocols for the synthesis of derivative libraries, and outline robust methodologies for their characterization and evaluation as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their quest for novel therapeutics.
I. The Chemical Rationale: Why this compound?
The utility of the this compound scaffold stems from a confluence of favorable chemical and structural features that can be strategically exploited in inhibitor design.
-
The Benzylamine Core: The benzylamine portion provides a flexible linker that allows for the precise positioning of other pharmacophoric elements within an enzyme's binding pocket. The primary amine group is a key functional handle, readily amenable to a variety of chemical transformations, enabling the exploration of diverse chemical space. Common synthetic modifications include:
-
Reductive Amination: To introduce a wide range of substituents, thereby modulating steric bulk, lipophilicity, and potential interactions with the target enzyme.
-
Amide Coupling: To form stable amide bonds with carboxylic acids, introducing additional hydrogen bonding capabilities and structural complexity.[1]
-
-
The Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group at the meta-position of the benzene ring is a critical contributor to the scaffold's efficacy. Its properties include:
-
Polarity and Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues in an enzyme's active site, such as the backbone amides or polar side chains.[2]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Solubility Enhancement: The polar nature of the sulfonyl group can enhance the aqueous solubility of the resulting inhibitor, a desirable property for drug development.
-
The strategic placement of the methylsulfonyl group at the meta-position provides a directional vector for these interactions, influencing the overall binding orientation of the inhibitor.
II. Synthetic Strategies for Inhibitor Library Development
The primary amine of this compound serves as a versatile starting point for the synthesis of diverse inhibitor libraries. Below are two fundamental and widely applicable protocols for its derivatization.
Protocol 1: Synthesis of N-Substituted Derivatives via Reductive Amination
Reductive amination is a robust and high-yield method for introducing a wide array of substituents onto the primary amine of this compound.[3][4] This protocol outlines a general procedure for this transformation.
Workflow for Reductive Amination:
Caption: Reductive amination workflow for derivatizing this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The use of NaBH(OAc)₃ is often preferred as it is selective for the imine intermediate and can be used in a one-pot procedure.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted this compound derivative.
Protocol 2: Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is another fundamental transformation for elaborating the this compound scaffold, introducing a key hydrogen bonding motif and allowing for the incorporation of a wide range of carboxylic acid-containing fragments.[1][5]
Workflow for Amide Coupling:
Caption: Amide coupling workflow for derivatizing this compound.
Detailed Step-by-Step Protocol:
-
Carboxylic Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.2 eq) in DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide derivative.
III. Case Studies: Targeting Diverse Enzyme Families
The versatility of the this compound scaffold is evident in its successful application in the development of inhibitors for a wide range of enzyme classes.
A. Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The methylsulfonylphenyl moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the hinge region of the kinase domain.
-
Rationale: The methylsulfonyl group can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The benzylamine linker allows for the positioning of other functional groups to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
-
Example Application: Derivatives of this compound can be designed to target kinases such as Bruton's tyrosine kinase (Btk) or cyclin-dependent kinase 2 (CDK2).[6][7] Structure-activity relationship (SAR) studies have shown that modifications to the benzylamine portion can significantly impact selectivity across the kinome.[8]
| Kinase Target | Key Interactions of Methylsulfonylphenyl Moiety | Representative IC₅₀ Range | Reference |
| CDK2 | Hydrogen bonding with hinge region residues (e.g., Leu83) | 1-10 µM | [6] |
| Btk | Interaction with gatekeeper residue (e.g., Thr474) and hinge region | Sub-micromolar | [7] |
| FLT3 | H-bond interactions in the ATP-binding pocket | Nanomolar | [9][10] |
B. Protease Inhibitors
Proteases are another critical class of enzymes involved in various physiological and pathological processes. The this compound scaffold can be incorporated into inhibitors that target the active site of proteases.
-
Rationale: The benzylamine component can be designed to mimic the side chain of a natural substrate, while the methylsulfonyl group can form interactions with residues in the S1 or other substrate-binding pockets.
-
Example Application: In the context of SARS-CoV-2 3CL protease inhibitors, derivatives containing a similar scaffold have been explored.[11][12] The methylsulfonyl group can occupy a specific sub-pocket, contributing to the overall binding affinity.
C. Monoamine Oxidase (MAO) Inhibitors
MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Benzylamine derivatives are known inhibitors of MAO.[13]
-
Rationale: The benzylamine structure is a substrate mimic for MAO. The methylsulfonyl group can enhance binding to the active site and modulate the selectivity between MAO-A and MAO-B isoforms.
-
Example Application: Novel benzylamine-sulfonamide derivatives have been synthesized and shown to be potent and selective MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[13][14]
IV. Characterization and Evaluation of Inhibitors
Once a library of this compound derivatives has been synthesized, a systematic approach to their characterization and biological evaluation is essential.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of newly synthesized compounds.[15][16] The specific substrate and detection method will vary depending on the target enzyme.
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.
Detailed Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in an appropriate assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in the assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically, often with the substrate concentration at or below its Michaelis-Menten constant (Kₘ).
-
Assay Plate Setup: In a microplate, add a small volume of each inhibitor dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation: Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately begin monitoring the reaction progress (e.g., by measuring absorbance, fluorescence, or luminescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
Protocol 4: Structural Characterization and Molecular Modeling
To understand the molecular basis of inhibition and guide further optimization, structural and computational studies are invaluable.
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme can provide direct evidence of the binding mode and key interactions. This information is crucial for structure-based drug design.
-
Molecular Modeling: In the absence of a crystal structure, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding pose of the inhibitor in the enzyme's active site.[7][17] These computational methods can help to rationalize observed SAR and guide the design of new analogs with improved potency and selectivity.
Logical Flow for Structure-Based Design:
Caption: Iterative cycle of structure-based drug design.
V. Conclusion and Future Directions
The this compound scaffold represents a powerful and versatile tool in the modern medicinal chemist's armamentarium. Its inherent chemical properties and synthetic tractability make it an ideal starting point for the development of potent and selective inhibitors against a wide range of enzyme targets. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this privileged scaffold in their drug discovery efforts.
Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this compound, as well as its incorporation into more complex molecular architectures, such as macrocycles and covalent inhibitors. The continued integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of the next generation of therapeutics built upon this remarkable chemical foundation.
References
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling studies on series of Btk inhibitors using docking, structure-based 3D-QSAR and molecular dynamics simulation: a combined approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents | Trends in Sciences [tis.wu.ac.th]
- 9. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-(benzo[1,2,3]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors: Identification of ML300 and noncovalent nanomolar inhibitors with an induced-fit binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in 3-(Methylsulfonyl)benzylamine Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for reactions involving 3-(Methylsulfonyl)benzylamine. This molecule is a key building block in medicinal chemistry and materials science, valued for the specific physicochemical properties imparted by the methylsulfonyl group. However, like any reactive amine, its use in common synthetic transformations such as amide bond formation and reductive amination is not without challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, particularly the formation of unexpected side products. We will delve into the mechanistic origins of these impurities and provide field-proven troubleshooting strategies to help you optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
FAQ 1: Amide Coupling Reactions
Question: I am performing an amide coupling reaction between this compound and a carboxylic acid using a carbodiimide reagent (like EDC or DCC). My LC-MS analysis shows the desired product, but also a significant, persistent impurity with a mass corresponding to my coupling reagent plus the carboxylic acid. What is this side product, and how can I prevent its formation?
Answer:
This is a classic and frequently encountered issue in carbodiimide-mediated couplings. The impurity you are observing is almost certainly an N-acylurea byproduct.
Causality and Mechanism: The standard mechanism for carbodiimide coupling involves the activation of your carboxylic acid to form a highly reactive O-acylisourea intermediate. Ideally, your amine (this compound) then attacks this intermediate to form the desired amide. However, the O-acylisourea is unstable and can undergo an intramolecular rearrangement via an O→N acyl transfer. This irreversible reaction forms a stable N-acylurea, which consumes your activated acid and cannot react further with the amine.[1]
Troubleshooting and Prevention:
-
Use of Additives (The Standard Solution): The most effective way to prevent N-acylurea formation is to add a nucleophilic auxiliary agent, such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®, to the reaction. These additives react with the O-acylisourea intermediate much faster than it can rearrange. They form an active ester which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation strategy effectively intercepts the problematic intermediate and channels the reaction towards your desired amide.[1][2]
-
Order of Addition: Always activate the carboxylic acid first. Premix the carboxylic acid, the coupling reagent (e.g., EDC), and the additive (e.g., HOBt) in your solvent for a short period (15-30 minutes) before adding the this compound. This ensures the O-acylisourea is rapidly converted to the more stable active ester before the amine is introduced.
-
Consider Alternative Coupling Reagents: If the issue persists, especially with sterically hindered substrates, consider using a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagent. While these have their own potential side products (see table below), they do not form N-acylureas. Be aware that with uronium reagents, the amine can react directly with the coupling agent to form a guanidinium byproduct, so proper stoichiometry and order of addition remain critical.[3]
Diagram 1: Amide Coupling - Desired Pathway vs. Side Reaction
Caption: Desired reaction pathway versus N-acylurea side reaction.
Table 1: Common Coupling Reagents and Their Byproducts
| Coupling Reagent | Abbreviation | Byproduct Type | Key Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | Urea (Insoluble) | Byproduct (DCU) precipitates; good for solution-phase but not solid-phase synthesis.[2] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC, EDAC | Urea (Soluble) | Water-soluble byproduct allows for easy removal by aqueous workup.[1][3] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphoramide | Byproduct is carcinogenic; largely replaced by safer uronium salts.[2] |
| Propylphosphonic Anhydride | T3P® | Phosphonic Acids | Byproducts are water-soluble and easily removed by basic wash; low epimerization.[3] |
FAQ 2: Reductive Amination Reactions
Question: I am trying to synthesize a secondary amine by reacting this compound with an aldehyde, followed by reduction. However, my product is contaminated with a significant amount of a tertiary amine (di-alkylation product). How can I improve the selectivity for the desired secondary amine?
Answer:
This is a very common challenge in reductive amination. The secondary amine product you are forming is often more nucleophilic than the starting primary amine, making it a better substrate for reacting with a second molecule of the aldehyde. This leads to the formation of an undesired tertiary amine.[4]
Causality and Mechanism: The reaction proceeds through an imine (or iminium ion) intermediate. Once the secondary amine is formed via reduction, it can compete with the starting primary amine to react with any remaining aldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine.
Troubleshooting and Prevention:
-
Use a Milder, More Selective Reducing Agent: This is the most common and effective one-pot solution. Instead of a powerful reductant like NaBH₄, use Sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly effective because it is mild enough that it will not readily reduce the aldehyde, but it is very effective at reducing the protonated imine (the iminium ion). This selectivity ensures that the aldehyde is consumed primarily through imine formation rather than direct reduction, and the iminium ion is reduced as it forms, minimizing the opportunity for the secondary amine product to react further. Sodium cyanoborohydride (NaBH₃CN) is another classic choice for this reason.[4]
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This helps to ensure the aldehyde is fully consumed in forming the initial imine with the primary amine, leaving less available to react with the secondary amine product.
-
Stepwise Procedure: For difficult cases or when maximum purity is required, a two-step procedure is foolproof.
-
Step 1: Imine Formation. React the this compound with the aldehyde, typically with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) or in the presence of a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Monitor the reaction by TLC or ¹H NMR until the starting aldehyde is completely consumed.
-
Step 2: Reduction. Once imine formation is complete, the crude imine can be dissolved in a suitable solvent (like methanol or ethanol) and then reduced with a standard reducing agent like NaBH₄. Since no aldehyde is present at this stage, over-alkylation is impossible.[5]
-
Diagram 2: Reductive Amination - Selectivity Control
Caption: Pathway to desired secondary amine vs. over-alkylation.
FAQ 3: Stability of the Methylsulfonyl Group
Question: I am planning a multi-step synthesis. Are there any conditions under which the methylsulfonyl group on the aromatic ring might be unstable or lead to side reactions?
Answer:
The methylsulfonyl (mesyl) group is known for its high stability, which is one of the reasons it is a valuable functional group in drug design.
-
Acidic and Basic Conditions: The group is very resistant to hydrolysis under both strongly acidic and basic conditions that are typically used for deprotection of other functional groups (e.g., Boc or ester cleavage).[6][7]
-
Oxidative Conditions: The sulfur atom is already in its highest oxidation state (S(VI)), so it is inert to most common oxidants (e.g., KMnO₄, PCC, CrO₃).
-
Reductive Conditions: The group is stable to most common catalytic hydrogenation conditions (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄, LiAlH₄) used for reducing esters, amides, or nitro groups.
Potential, but Rare, Instability: While highly stable, the C-S bond can be cleaved under extremely harsh reductive conditions, such as dissolving metal reductions (e.g., Na/NH₃). However, these conditions are highly specialized and are not typically encountered in standard amide coupling or reductive amination protocols. For over 99% of synthetic applications, you can consider the methylsulfonyl group to be a robust, non-reactive spectator.
Validated Protocol: High-Purity Amide Synthesis via EDC/HOBt Coupling
This protocol is designed to minimize the formation of N-acylurea and other common side products.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution may become slightly cloudy. This pre-activation step is critical for minimizing N-acylurea formation.
-
Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a small amount of DCM/DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt, while the water-soluble urea byproduct from EDC is removed in all aqueous washes.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting crude product is typically of high purity but can be further purified by flash column chromatography or recrystallization if necessary.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Purity of 3-(Methylsulfonyl)benzylamine
Welcome to the technical support center for the purification of 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar polar amines. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and in-depth FAQs to address the common and complex challenges encountered during purification. Our goal is to empower you with the expertise to not only solve immediate purity issues but also to develop optimized, self-validating purification workflows.
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section is structured as a series of common problems encountered in the lab. Each question is followed by an analysis of potential causes and a detailed, actionable solution.
Q1: My post-reaction crude product shows a depressed melting point and significant peak broadening in the ¹H-NMR spectrum. What are the likely impurities?
A1: These are classic indicators of a heterogeneous sample. The impurities in a crude reaction mixture of this compound typically fall into three categories:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include 3-(methylsulfonyl)benzaldehyde, 3-(methylsulfonyl)benzyl halide, or the corresponding nitrile.
-
Over-alkylation Products: Formation of the secondary amine, bis(3-(methylsulfonyl)benzyl)amine, is a common side product, particularly if excess benzyl halide is used or ammonia concentration is not carefully controlled.[1]
-
Side-Reaction Products: Imines formed from the condensation of the benzylamine with any starting aldehyde can be a persistent impurity.
-
-
Solvent and Reagent Residue: Residual high-boiling point solvents (e.g., DMF, DMSO) or leftover reagents can be trapped in the crude product.
-
Degradation Products: Benzylamines can be susceptible to oxidation or reaction with atmospheric CO₂ over time, leading to the formation of benzaldehydes and carbamates, respectively.[2] The sulfonyl group itself is generally stable, but the benzylic position is reactive.
Expert Insight: Before attempting any large-scale purification, it is crucial to characterize the crude product thoroughly using techniques like TLC, LC-MS, and ¹H-NMR. Identifying the major impurities will dictate the most efficient purification strategy. For instance, acidic or basic impurities are best removed by an initial liquid-liquid extraction, whereas neutral, structurally similar byproducts will likely require chromatography.
Q2: I'm attempting flash column chromatography on silica gel, but my compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from the column. What's causing this and how can I fix it?
A2: This is a frequent and frustrating issue when purifying basic compounds like amines on standard silica gel.
The Root Cause (Causality): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine group of your product interacts strongly with these acidic sites via an acid-base interaction.[3][4] This strong, often irreversible binding leads to several problems:
-
Peak Tailing/Streaking: The compound "drags" along the stationary phase instead of moving in a tight band.
-
Poor Resolution: Tailing peaks merge, making it impossible to separate your product from closely eluting impurities.
-
Low Recovery: A significant portion of your product can remain permanently adsorbed to the silica gel.
Solutions & Protocols:
-
Mobile Phase Modification (The Quick Fix): Neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase (eluent). This base will preferentially bind to the active sites on the silica, allowing your amine to elute properly.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[3][5]
-
Protocol: Always pre-treat your column by flushing it with several column volumes of the base-modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.[5]
-
-
Alternative Stationary Phases (The Robust Solution): If tailing persists, switch to a stationary phase that is not acidic.
-
Amine-Functionalized Silica: This is an excellent choice where silica particles are covalently modified with amino groups. It provides a non-acidic environment and can significantly improve peak shape and resolution for basic compounds.[4][6]
-
Basic Alumina: Aluminum oxide is another alternative. Use Brockmann grade I or II for most applications. Note that alumina can sometimes be too reactive for sensitive compounds.
-
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel + TEA | Inexpensive, readily available. | May not solve severe tailing; TEA can be difficult to remove. | Routine purifications with moderately basic amines. |
| Amine-Functionalized Silica | Excellent peak shape, high resolution, reproducible.[4] | More expensive than standard silica. | Difficult separations, valuable compounds. |
| Basic Alumina | Good for strongly basic compounds; different selectivity than silica. | Can catalyze reactions; fines can clog columns. | Compounds that are unstable on silica. |
| Reversed-Phase (C18) | Excellent for polar compounds; high pH mobile phases can be used.[3] | Requires aqueous mobile phases; product isolation involves solvent evaporation. | Highly polar amines or when normal phase fails. |
Q3: My acid-base extraction to remove neutral or acidic impurities is resulting in low yields and emulsion formation. How can I optimize this process?
A3: Acid-base extraction is a powerful first-pass purification technique for amines, leveraging their ability to form water-soluble salts.[7][8] Poor recovery and emulsions are typically due to procedural errors.
The Root Cause (Causality): The principle relies on partitioning the amine between an organic solvent and an acidic aqueous layer. The amine is protonated by the acid (e.g., HCl) to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous phase, while neutral or acidic impurities remain in the organic phase.[9][10]
Troubleshooting & Optimized Protocol:
-
Issue: Low Recovery:
-
Incomplete Protonation: The pH of the aqueous layer may not be low enough. Ensure the pH is acidic enough (pH 1-2) to fully protonate the benzylamine. Use pH paper to check.
-
Insufficient Extraction: Perform multiple extractions (e.g., 3x with smaller volumes of aqueous acid) rather than a single large-volume extraction. This is more efficient at transferring the salt to the aqueous phase.
-
Premature Precipitation: When basifying the combined aqueous layers to recover the free amine, if the pH is raised too quickly or locally becomes too high, the product can precipitate as an oil or fine solid that is difficult to handle. Add the base (e.g., 10M NaOH) slowly with vigorous stirring while cooling the flask in an ice bath. Aim for a final pH of 9-10.[7]
-
-
Issue: Emulsion Formation:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can create stable emulsions. Use a gentle swirling or inverting motion instead.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the funnel to stand undisturbed for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Caption: Workflow for a robust acid-base extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving >99% purity for this compound on a multi-gram scale? A1: For high purity, a multi-step approach is recommended. Start with an acid-base extraction as described above to remove the bulk of acidic, basic, and neutral non-amine impurities. Follow this with recrystallization. This compound's polarity and crystalline nature make it a good candidate for recrystallization. If impurities persist that have similar solubility profiles, flash chromatography using amine-functionalized silica would be the final polishing step.
Q2: How do I choose the best solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]
-
Screening Protocol:
-
Place ~20-30 mg of your compound into several small test tubes.
-
Add a different solvent (e.g., isopropanol, ethyl acetate, toluene, water, or mixtures) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a significant volume of solvent.
-
For solvents where the compound is poorly soluble at room temperature, heat the mixture to boiling. A good solvent will dissolve the solid completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.
-
-
Common Pitfall: Avoid "oiling out," where the compound comes out of solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly. If this occurs, try using a larger volume of solvent or a lower-boiling solvent system.[12]
Q3: How can I definitively confirm the purity of my final product? A3: A combination of analytical techniques is essential for confirming purity. No single method is sufficient.
| Analytical Technique | Purpose & What to Look For |
| ¹H and ¹³C NMR | Confirms the chemical structure. Look for the absence of impurity peaks and sharp, well-resolved signals. Integration of peaks should match the expected proton ratios. |
| HPLC with UV/MS Detector | The primary method for quantitative purity assessment. A pure sample should show a single major peak. Purity is often reported as "% area". The mass spectrometer confirms the molecular weight of the peak. |
| Melting Point | A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities cause melting point depression and broadening. |
| Residual Solvent Analysis (GC) | Important for pharmaceutical applications to quantify any remaining solvents from the purification process.[13] |
Q4: What are the best practices for storing purified this compound? A4: As a primary amine, the compound can slowly degrade upon exposure to air and light.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and reaction with CO₂.
-
Temperature: Store in a refrigerator (2-8 °C) to slow down potential degradation pathways.
-
Container: Use an amber glass vial or a container protected from light. Ensure the container is tightly sealed.
Purification Workflow Overview
This diagram illustrates the logical flow from a crude reaction mixture to a final, high-purity product, incorporating the troubleshooting and decision-making steps discussed.
Caption: Decision workflow for the purification of this compound.
References
- 1. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 12. benchchem.com [benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 3-(Methylsulfonyl)benzylamine
Welcome to the technical support center for the synthesis of 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, while conceptually straightforward, presents several potential challenges that require careful attention to detail and a solid understanding of the underlying chemical principles.
Introduction to the Synthesis
The most prevalent and reliable method for the synthesis of this compound involves a two-stage process. The first stage is the preparation of the precursor, 3-(Methylsulfonyl)benzonitrile, followed by the reduction of the nitrile functional group to the desired primary amine. This guide will cover both stages, providing detailed protocols and addressing potential pitfalls.
Part 1: Synthesis of the Starting Material: 3-(Methylsulfonyl)benzonitrile
A common and efficient route to 3-(Methylsulfonyl)benzonitrile is through the oxidation of 3-(methylthio)benzonitrile.
Experimental Protocol: Oxidation of 3-(Methylthio)benzonitrile
This protocol is adapted from established oxidation procedures for aryl sulfides.
Materials:
-
3-(Methylthio)benzonitrile
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium tungstate dihydrate (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)benzonitrile (1 equivalent) in acetic acid (5-10 volumes).
-
Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% solution, 2.2-2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Methylsulfonyl)benzonitrile, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Part 2: Reduction of 3-(Methylsulfonyl)benzonitrile to this compound
The reduction of the nitrile is the critical final step. Two robust methods are presented here: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent that provides high yields but requires stringent anhydrous conditions and careful handling.[1]
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (LAH) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) (10-15 volumes) in the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-(Methylsulfonyl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC. Gentle heating to reflux can be employed to drive the reaction to completion if necessary.
-
Workup (Fieser Method): [2]
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (X mL, where X is the mass of LAH in grams) dropwise.
-
Add 15% aqueous sodium hydroxide solution (X mL).
-
Add water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Filter the solid aluminum salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
-
Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Method B: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred for larger-scale syntheses due to its operational simplicity and avoidance of pyrophoric reagents.
-
Catalyst Preparation: Prepare a slurry of Raney® Nickel (5-10 wt%) in ethanol. The catalyst should be washed with ethanol several times to remove any residual water.[3]
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a solution of 3-(Methylsulfonyl)benzonitrile (1 equivalent) in ethanol (10-20 volumes). To suppress the formation of secondary amines, add ammonia in ethanol (e.g., a 7N solution) or aqueous ammonium hydroxide.[4][5]
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reaction vessel under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the mixture to 40-60 °C and agitate vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.
-
Isolation: Filter the catalyst through a pad of Celite®. Caution: The Raney® Nickel catalyst is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by acid-base extraction followed by distillation.[6]
Comparative Overview of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney® Ni) |
| Reactivity | Highly reactive, reduces many functional groups.[1] | More selective for the nitrile group. |
| Conditions | Anhydrous conditions are essential.[2] | Requires specialized high-pressure equipment. |
| Safety | Pyrophoric reagent, reacts violently with water.[2] | Catalyst is pyrophoric when dry.[3] |
| Workup | Can be challenging due to the formation of aluminum salts.[2] | Straightforward filtration of the catalyst. |
| Scalability | Best suited for lab-scale syntheses. | Readily scalable for industrial production. |
| Typical Yield | Generally high (80-95%). | Good to high (70-90%). |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is incomplete, and I still have starting material (3-(Methylsulfonyl)benzonitrile) remaining. What should I do?
Possible Causes & Solutions:
-
Insufficient Reducing Agent (LAH Method): The LAH may have been partially quenched by residual moisture in the solvent or on the glassware.
-
Solution: Ensure all glassware is oven-dried and the solvent is anhydrous. Consider adding a slight excess of LAH (e.g., 2.0-2.5 equivalents).
-
-
Inactive Catalyst (Hydrogenation Method): The Raney® Nickel catalyst may have lost its activity.
-
Solution: Use freshly prepared or a new batch of catalyst. Ensure the catalyst was not exposed to air during handling.
-
-
Insufficient Reaction Time or Temperature: The reaction may require more time or energy to proceed to completion.
-
Solution: Extend the reaction time and monitor by TLC. For the LAH method, consider gentle refluxing. For hydrogenation, a slight increase in temperature or pressure may be beneficial.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct, likely a secondary amine. How can I prevent this?
Causality: The formation of secondary amines is a common side reaction in nitrile reductions.[5] The initially formed primary amine can react with the intermediate imine, which upon further reduction, yields a secondary amine.
Caption: Mechanism of secondary amine formation.
Solutions:
-
Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.[4]
-
LAH Reduction: This side reaction is less common with LAH compared to catalytic hydrogenation but can still occur. Ensuring a slight excess of LAH and a controlled reaction temperature can help minimize it.
Q3: The workup of my LAH reaction is difficult, resulting in a gelatinous precipitate that is hard to filter.
Causality: The aluminum salts formed during the quenching of LAH can form a fine, gelatinous precipitate that clogs filter paper. The Fieser workup is specifically designed to produce granular, easily filterable salts.[2][7]
Solutions:
-
Strict Adherence to the Fieser Workup: Follow the sequential addition of water, aqueous NaOH, and then more water in the specified ratios. The order and stoichiometry are crucial for forming a granular precipitate.[7]
-
Vigorous Stirring: After the additions, stir the mixture vigorously for at least 30 minutes to allow the salts to fully granulate.
-
Use of a Filter Aid: Filtering through a pad of Celite® or a similar filter aid can significantly improve the filtration rate.
Q4: My final product, this compound, is an oil and appears impure after solvent removal. What is the best way to purify it?
Solutions:
-
Acid-Base Extraction: This is a highly effective method for purifying amines.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 12) by the slow addition of a concentrated base (e.g., NaOH or KOH) while cooling in an ice bath.
-
Extract the liberated free amine with several portions of an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[6]
-
-
Vacuum Distillation: For thermally stable amines, vacuum distillation is an excellent purification method.[8] It is advisable to perform an acid-base extraction first to remove non-volatile impurities.
Troubleshooting Workflow
Caption: A simplified troubleshooting decision tree.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(Methylsulfonyl)benzylamine
Welcome to the technical support center for 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows. Our approach is grounded in chemical principles and validated by practical, field-proven insights to ensure the integrity and success of your research.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Value (Estimated/Reported) | Implication for Solubility |
| Molecular Formula | C₈H₁₁NO₂S | |
| Molecular Weight | 185.24 g/mol | |
| Melting Point | 57-59 °C[1] | Indicates a stable crystalline solid at room temperature. |
| pKa (amine) | ~9.33 (estimated from benzylamine)[2][3][4] | The benzylamine group is basic and will be protonated at acidic pH, significantly increasing aqueous solubility. |
| pKa (sulfone) | Not applicable (neutral group)[5] | The methylsulfonyl group is a non-ionizable, polar moiety that can participate in hydrogen bonding. |
| logP (predicted) | ~1.1 - 1.8[6][7] | Suggests moderate lipophilicity, indicating that while it has some preference for organic phases, it is not excessively greasy. |
| Form | Typically available as a free base or hydrochloride salt.[8][9][10] | The hydrochloride salt is expected to have significantly higher aqueous solubility.[6] |
The structure of this compound is amphoteric in nature, possessing a basic benzylamine group and a polar, non-ionizable methylsulfonyl group. This dual character is key to understanding and manipulating its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
Answer: This is a common issue, particularly with the free base form of the compound. The limited aqueous solubility is primarily due to the hydrophobic benzene ring. Here’s a systematic approach to troubleshoot this problem:
1. Verify the Form of Your Compound:
-
Free Base: Will have limited solubility in neutral aqueous solutions.
-
Hydrochloride Salt: Should be significantly more soluble in water and neutral buffers due to the protonated amine group.[6] If you have the free base, consider converting it to the hydrochloride salt.
2. pH Adjustment (for the free base): The benzylamine group has an estimated pKa of around 9.33.[2][3][4] By lowering the pH of your aqueous solution, you can protonate the amine, forming the more soluble cationic species.
-
Recommendation: Adjust the pH of your buffer to be at least 2 pH units below the pKa of the amine (e.g., pH < 7.3). For maximal solubility, a pH between 4 and 6 is often a good starting point.
-
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
3. Use of Co-solvents: If pH adjustment alone is insufficient or not feasible for your experiment, the use of a water-miscible organic co-solvent can significantly enhance solubility.
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic compounds, including those with sulfone groups.[11]
-
Ethanol: A less toxic option that can be effective, particularly in combination with pH adjustment.
-
Propylene Glycol or Polyethylene Glycol (PEG): Often used in formulations for in vivo studies.
-
-
Workflow:
-
Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add this stock solution dropwise to your aqueous buffer while vortexing or stirring to avoid precipitation.
-
The final concentration of the co-solvent should be kept to a minimum to avoid impacting your experiment (typically <1% for cell-based assays).
-
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Answer: This is a classic problem known as "crashing out" and occurs when the compound is less soluble in the final aqueous environment than in the concentrated organic stock.
Troubleshooting Steps:
-
Reduce the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the compound but may prevent precipitation upon dilution.
-
Slow Addition and Vigorous Mixing: Add the stock solution very slowly to the vigorously stirred aqueous buffer. This allows for rapid dispersion and reduces localized high concentrations that can initiate precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (if your experiment allows) can increase the solubility of the compound.
-
Incorporate a Surfactant: For particularly challenging cases, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to maintain the compound in solution by forming micelles.
Q3: What is the best organic solvent for dissolving this compound for non-aqueous experiments?
Answer: For applications requiring a non-aqueous solution, several polar organic solvents are effective.
-
High Solubility:
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are excellent polar aprotic solvents for compounds containing sulfone groups.
-
-
Moderate to Good Solubility:
-
Methanol and Ethanol: These protic solvents are also good options.
-
Acetonitrile: Can be a suitable solvent, particularly for analytical applications like HPLC.
-
The choice of solvent will ultimately depend on the specific requirements of your experiment, including compatibility with other reagents and desired concentration.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
This protocol is for the hydrochloride salt form of the compound.
Materials:
-
This compound hydrochloride
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound hydrochloride.
-
Add the appropriate volume of deionized water or buffer to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be used to expedite dissolution.
-
Verify the pH of the final solution and adjust if necessary, keeping in mind that the salt of a weak base will produce a slightly acidic solution.
-
Sterile filter the solution if it will be used in a biological system.
Protocol 2: Solubilization of this compound (Free Base) using pH Adjustment
This protocol outlines the steps to dissolve the free base form in an aqueous medium.
Materials:
-
This compound (free base)
-
Deionized water or unbuffered saline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Add the weighed amount of this compound to the desired volume of deionized water. The compound will likely not dissolve at this stage.
-
Place the suspension on a magnetic stirrer.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Continue adding HCl until the compound fully dissolves. The pH should be in the acidic range (typically pH 4-6).
-
If a specific final pH is required, carefully adjust upwards with 0.1 M NaOH. Be cautious, as increasing the pH too much may cause the compound to precipitate.
-
Once the desired pH and concentration are reached, you can add buffer components if needed, ensuring the final pH remains in a range where the compound is soluble.
Visualizing the Workflow: A Path to Solubilization
The following diagram illustrates the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing this compound.
References
- 1. This compound CAS#: [amp.chemicalbook.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. 3-(Methylsulfonylamino)benzylamine hydrochloride | 238428-26-7 | Benchchem [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound Hydrochloride | 855267-50-4 [sigmaaldrich.com]
- 10. This compound Hydrochloride | 855267-50-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 3-(Methylsulfonyl)benzylamine
Welcome to the technical support center for handling reactions involving 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on anticipating and managing the exothermic potential of reactions involving this compound to ensure operational safety and experimental success.
Introduction: Understanding the Thermal Hazard Potential
This compound is a versatile building block in pharmaceutical and chemical synthesis. Its structure combines a reactive primary amine on a benzyl scaffold with a strongly electron-withdrawing methylsulfonyl group. This combination dictates its reactivity and, consequently, the thermal profile of its reactions.
The primary amine is a potent nucleophile, and its reactions, particularly with electrophiles like acyl chlorides, sulfonyl chlorides, and anhydrides, are often highly exothermic. The heat of reaction, if not adequately controlled, can lead to a rapid increase in temperature, posing a risk of a thermal runaway. A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a dangerous, self-accelerating increase in temperature and pressure.[1] This can result in boiling of the solvent, vessel over-pressurization, and potentially catastrophic failure of the reactor.[1]
This guide provides a structured approach to risk assessment and management when using this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Proactive Exotherm Management & Reaction Setup
Question 1: I am planning a reaction between this compound and an acyl chloride. What are the primary safety concerns and how should I set up my experiment to mitigate them?
Answer:
The reaction of an amine with an acyl chloride to form an amide is a classic, highly exothermic reaction.[2] The primary safety concern is the potential for a thermal runaway due to the rapid generation of heat.[3] Here’s a step-by-step guide to setting up your experiment safely.
Experimental Protocol: Safe N-Acylation of this compound
-
Risk Assessment: Before you begin, conduct a thorough risk assessment.[4] Review the Safety Data Sheets (SDS) for all reagents. Recognize that the reaction of benzylamines with acyl chlorides can be vigorous.[5]
-
Scale: Start with a small-scale reaction (<1g of the limiting reagent).[1] Never scale up a reaction by more than a factor of three without re-evaluating the thermal risks.[6]
-
Glassware and Equipment:
-
Use a round-bottom flask that is no more than half full to allow for adequate headspace and prevent splash-over.[6]
-
Ensure your glassware is clean and dry. Moisture can react with the acyl chloride.
-
Use an efficient magnetic stirrer or an overhead mechanical stirrer for larger volumes to ensure good mixing and prevent the formation of local hot spots.[7]
-
-
Temperature Monitoring and Control:
-
Reagent Addition:
-
Dissolve the this compound in a suitable, dry solvent.
-
Add the acyl chloride dropwise using an addition funnel.[8] This is the most critical step for controlling the exotherm.
-
Maintain the internal temperature below a pre-determined setpoint (e.g., 5 °C) by controlling the addition rate.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Question 2: How does the methylsulfonyl group on this compound affect the reactivity and potential exotherm compared to an unsubstituted benzylamine?
Answer:
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This has two main competing effects on the reactivity of the benzylamine:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the sulfonyl group decreases the electron density on the nitrogen atom of the amine.[9] This makes the amine less nucleophilic and can slow down the reaction rate compared to unsubstituted benzylamine.
-
Increased Acidity of N-H bond: The electron-withdrawing group stabilizes the resulting amide product. In the case of sulfonamide formation, the hydrogen on the sulfonamide nitrogen is acidic.[10]
While a slower reaction rate might seem to imply a less significant exotherm, this is not always the case. A slower reaction can lead to the accumulation of unreacted reagents. If the reaction then accelerates due to a temperature increase, the accumulated reagents can react rapidly, leading to a dangerous thermal runaway.[11] Therefore, you should not assume that the presence of the methylsulfonyl group eliminates the exothermic hazard.
Section 2: Troubleshooting Unexpected Thermal Events
Question 3: I've started the dropwise addition of my electrophile, and the internal temperature is rising much faster than anticipated, even with the cooling bath. What should I do?
Answer:
A rapid temperature increase is a clear sign that the rate of heat generation is overwhelming your cooling capacity. Immediate action is required to prevent a runaway.[8]
Emergency Response Workflow for Rapid Exotherm
Caption: Emergency response workflow for a rapid exotherm.
Question 4: My reaction mixture has turned into a thick slurry and the magnetic stir bar has stopped. What are the risks and how should I proceed?
Answer:
Solidification of the reaction mixture is a significant safety concern. It can lead to:
-
Poor Heat Transfer: A solid mass will not efficiently transfer heat to the cooling bath, leading to the development of internal hot spots.
-
Accumulation of Reagents: If you are still adding a reagent, it will not be able to mix with the reactants in the solid mass, leading to a dangerous accumulation.
Troubleshooting Table: Stirring Failure due to Solidification
| Symptom | Potential Cause | Immediate Action | Long-Term Solution |
| Magnetic stir bar stops spinning. | Reaction product is precipitating and creating a thick slurry. | 1. Stop all reagent addition immediately. 2. Try to re-initiate stirring by carefully adjusting the stirrer speed. | 1. Use an overhead mechanical stirrer for reactions known to produce solids.2. Use a higher dilution of your reagents to keep the product in solution.3. Choose a solvent in which the product is more soluble. |
| A solid crust forms on the surface. | Localized concentration or cooling issues. | 1. Stop reagent addition. 2. Manually agitate the flask (with extreme caution) to try and break up the crust. | 1. Improve stirring efficiency.2. Add the liquid reagent subsurface via a cannula to improve initial mixing. |
| The entire reaction mixture solidifies. | High concentration of reactants leading to rapid precipitation. | 1. Stop reagent addition. 2. If safe, carefully add a small amount of pre-chilled solvent to try and break up the solid mass. Be aware this may cause a delayed exotherm. | 1. Significantly increase the solvent volume in your procedure.2. Consider a reverse addition (adding the amine solution to the electrophile solution) if the product is the primary cause of precipitation. |
Section 3: Reaction Quenching and Work-up
Question 5: How should I safely quench my reaction after it is complete?
Answer:
Quenching is the process of deactivating any remaining reactive reagents. The quench itself can be exothermic, especially if there is an excess of a highly reactive reagent like an acyl chloride.[7]
Protocol for a Controlled Reaction Quench
-
Cool the Reaction Mixture: Ensure your reaction mixture is cooled in an ice bath before beginning the quench.
-
Choose Your Quenching Agent: For quenching excess acyl chloride or sulfonyl chloride, a slow addition of a cold, dilute aqueous solution of a mild base (like sodium bicarbonate) or simply cold water is common.
-
Slow Addition: Add the quenching agent very slowly and dropwise, while vigorously stirring the reaction mixture.
-
Monitor Temperature: Continue to monitor the internal temperature during the quench. If you observe a significant temperature rise, pause the addition until it subsides.[7]
-
Gas Evolution: Be aware that quenching with a carbonate or bicarbonate solution will evolve CO₂ gas. Ensure your system is not sealed to avoid pressure build-up.
Data Summary
| Reaction Type | Reactant for this compound | Expected Exothermic Potential | Primary Hazard | Key Control Measures |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | High | Rapid heat and HCl gas evolution.[2] | Slow, controlled addition at low temperature; efficient cooling; use of a base to scavenge HCl. |
| N-Acylation | Carboxylic Anhydride (e.g., Acetic Anhydride) | Moderate to High | Heat evolution. | Controlled addition; cooling. |
| Sulfonamide Formation | Sulfonyl Chloride (e.g., Tosyl Chloride) | High | Rapid heat and HCl gas evolution.[12] | Slow, controlled addition at low temperature; efficient cooling; use of a base (e.g., pyridine).[12] |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₄) | Moderate | Heat and hydrogen gas evolution (depending on reducing agent). | Controlled addition of the reducing agent; adequate ventilation. |
Logical Relationship Diagram
The following diagram illustrates the key relationships between experimental parameters and the risk of a thermal runaway.
Caption: Factors influencing thermal runaway risk.
References
- 1. cedrec.com [cedrec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Khan Academy [khanacademy.org]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. pharma-iq.com [pharma-iq.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 3-(Methylsulfonyl)benzylamine Functionalization
Welcome to the technical support center for the functionalization of 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The unique electronic properties of this compound, stemming from the potent electron-withdrawing sulfonyl group, present specific challenges and considerations in catalyst selection and reaction optimization. This resource consolidates field-proven insights and established protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reactivity of this compound in catalytic reactions.
Q1: How does the methylsulfonyl group on the aromatic ring affect the reactivity of the benzylamine?
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Its presence at the meta-position of the benzylamine has two primary effects:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the sulfonyl group decreases the electron density on the nitrogen atom of the benzylamine. This reduced nucleophilicity can make reactions that rely on the amine as a nucleophile, such as N-alkylation and N-arylation, more challenging compared to unsubstituted benzylamine.[1] Higher temperatures, more active catalysts, or stronger bases may be required to drive these reactions to completion.
-
Potential for Catalyst Inhibition: Sulfur-containing compounds can act as poisons for certain transition metal catalysts, particularly palladium.[2] The sulfur atom in the methylsulfonyl group can coordinate to the metal center, potentially deactivating the catalyst and leading to low or no product yield. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Q2: What are the most common types of functionalization reactions performed on this compound?
The primary amino group of this compound is the main site of functionalization. The most common transformations include:
-
N-Arylation (Buchwald-Hartwig Amination): Formation of a carbon-nitrogen bond between the benzylamine and an aryl halide or pseudohalide. This is a powerful method for synthesizing N-aryl benzylamines, which are common motifs in pharmaceuticals.[3]
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.[4]
-
Acylation: Formation of an amide bond by reacting the amine with an acylating agent such as an acyl chloride or anhydride.
Q3: Which analytical techniques are best for monitoring the progress of these reactions?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Catalyst and Condition Selection Guide
The choice of catalyst is critical for the successful functionalization of the sterically hindered and electronically deactivated this compound.
Decision Workflow for Catalyst Selection
Caption: Decision workflow for selecting the appropriate catalyst system and key reaction conditions based on the desired functionalization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound.
Issue 1: Low or No Conversion to the Desired Product in N-Arylation
-
Possible Cause 1: Catalyst Deactivation. The sulfur atom of the methylsulfonyl group may be poisoning the palladium catalyst.[2]
-
Solution A: Increase Ligand Loading. An excess of a bulky, electron-rich phosphine ligand can help to stabilize the palladium center and prevent coordination by the sulfur atom. Try increasing the ligand-to-palladium ratio.
-
Solution B: Switch to a More Robust Ligand. Ligands like cataCXium A have been shown to be effective in challenging cross-coupling reactions.[5] Consider screening different classes of ligands.
-
Solution C: Use a Pre-catalyst. Palladium pre-catalysts can be more efficient at generating the active catalytic species in situ, which can sometimes overcome issues of catalyst deactivation.[6]
-
-
Possible Cause 2: Insufficiently Strong Base. Due to the reduced nucleophilicity of the amine, a stronger base may be needed to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Solution: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[7]
-
-
Possible Cause 3: Low Reaction Temperature. The electronically deactivated nature of the substrate may require higher thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Issue 2: Formation of N,N-Dialkylated Byproduct in N-Alkylation
-
Possible Cause: Excess Alkylating Agent or High Reactivity.
-
Solution A: Control Stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
-
Solution B: Slow Addition. Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which favors mono-alkylation.
-
Issue 3: Incomplete Reaction in Acylation
-
Possible Cause: Reduced Nucleophilicity of the Amine. The electron-withdrawing sulfonyl group makes the amine less reactive towards the acylating agent.
-
Solution A: Use a More Reactive Acylating Agent. Acyl chlorides are generally more reactive than acid anhydrides.
-
Solution B: Add a Catalyst. For less reactive acylating agents, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Solution C: Activate Carboxylic Acids. If using a carboxylic acid as the acylating agent, it must be activated with a coupling reagent such as DCC or EDC.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of benzylamines with electron-withdrawing groups.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Higher loading may be needed for less reactive substrates. |
| Ligand | XPhos, cataCXium A | Bulky, electron-rich ligands promote reductive elimination. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic base is crucial.[7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar solvents are generally preferred. |
| Temperature | 100-120 °C | Higher temperatures may be required for challenging couplings. |
Protocol 2: N-Alkylation via Reductive Amination
This is a general protocol for the reductive amination of aldehydes and ketones with benzylamines.[8][9]
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-(Methylsulfonyl)benzylamine
Welcome to the technical support center for 3-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this reagent. The amphoteric nature of this compound, possessing both a basic amine and an acidic methylsulfonyl group, requires nuanced work-up and purification strategies. This document provides in-depth, field-proven insights to ensure the successful isolation and purification of your target compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
Q1: Why is a simple acid-base extraction not straightforward for removing unreacted this compound?
A1: this compound's structure contains both a basic benzylamine moiety and an acidic methylsulfonyl group. This dual functionality can lead to zwitterionic character under certain pH conditions, complicating its partitioning between aqueous and organic layers.[1]
-
At low pH (acidic wash): The amine group is protonated to form a water-soluble ammonium salt. However, the sulfonyl group remains, and depending on the overall structure, the compound may still retain some organic solubility.
-
At high pH (basic wash): While the amine is in its free base form and soluble in organic solvents, the methylsulfonyl group can be deprotonated, particularly if adjacent to electron-withdrawing groups, imparting some aqueous solubility.
-
Near isoelectric point: The molecule can exist as a zwitterion, which may have limited solubility in both aqueous and organic phases, potentially leading to precipitation at the interface.[2][3]
Troubleshooting Strategy:
A multi-step extraction procedure is often necessary. Consider a sequential wash with a weak acid (e.g., saturated ammonium chloride solution) to remove some of the unreacted amine without drastically altering the pH, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution).[4][5][6]
Q2: I'm observing a significant amount of my product in the aqueous layer after an acidic wash. How can I prevent this?
A2: This indicates that your product, like the starting material, has basic properties and is being protonated and extracted into the aqueous phase. To mitigate this, a careful selection of the acidic wash is crucial.
Recommended Protocol:
-
Use a Mildly Acidic Wash: Instead of strong acids like 1M HCl, opt for a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is acidic enough to protonate the highly basic starting amine but may be less likely to fully protonate your potentially less basic product.
-
Back-Extraction: If your product is still lost to the aqueous layer, you can perform a back-extraction. Neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until it is slightly basic, then extract with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.[7]
Q3: My compound streaks badly during silica gel chromatography. What is causing this and how can I fix it?
A3: Streaking on silica gel is a common issue with amines. The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor separation and broad, tailing peaks.[8]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase system (e.g., in a dichloromethane/methanol/ammonia gradient).
-
-
Use of Treated Silica:
| Parameter | Standard Silica Gel | Silica Gel with Et₃N | Amine-Functionalized Silica |
| Peak Shape | Tailing/Streaking | Improved, more symmetrical | Excellent, symmetrical |
| Resolution | Often poor | Generally improved | Often the best |
| Loading Capacity | Lower for basic compounds | Higher | Highest |
Q4: I have a persistent impurity that co-elutes with my product on silica gel. What are my options?
A4: If standard chromatography is insufficient, consider alternative purification techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[10] Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. This can provide a different selectivity compared to normal-phase silica.[9] Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase (e.g., water/acetonitrile or water/methanol) to improve peak shape by ensuring consistent protonation of the amine.[11]
-
Ion-Pair Chromatography: This technique can be useful for compounds that are difficult to retain in reverse-phase chromatography. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the nonpolar stationary phase.
Detailed Experimental Protocol: General Work-up Procedure
This protocol outlines a robust, general work-up procedure for a reaction where this compound has been used as a nucleophile.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted reagents.
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2 x volume of organic layer) to remove the majority of unreacted this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) (1 x volume of organic layer) to remove residual water.
-
Step 3: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Analyze the crude product by TLC or LC-MS to determine the best purification strategy.
-
If purification is necessary, proceed with flash column chromatography (with a modified mobile phase as described in Q3) or recrystallization.
Visualizing the Workflow
General Work-up Workflow
A general workflow for the work-up of reactions involving this compound.
Troubleshooting Chromatography Issues
A decision tree for troubleshooting poor chromatographic separation of basic compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. varsitytutors.com [varsitytutors.com]
- 7. biotage.com [biotage.com]
- 8. columbia.edu [columbia.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. biotage.com [biotage.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
A Comparative Guide to the Nucleophilic Reactivity of 3-(Methylsulfonyl)benzylamine and 4-(Methylsulfonyl)benzylamine
Prepared by: Gemini, Senior Application Scientist
For an Audience of Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Positional Isomerism
In the landscape of medicinal chemistry and organic synthesis, positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core scaffold—often exhibit profoundly different biological activities and chemical behaviors. The case of 3-(Methylsulfonyl)benzylamine and 4-(Methylsulfonyl)benzylamine is a prime example of this principle. Both molecules feature a benzylamine core functionalized with a potent electron-withdrawing methylsulfonyl (-SO₂Me) group. However, the seemingly minor shift of this group from the meta (3-position) to the para (4-position) of the benzene ring introduces critical electronic disparities that dictate their reactivity.
Theoretical Framework: The Electronic Influence of the Methylsulfonyl Group
The reactivity of the benzylic amino group (-CH₂NH₂) is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons. The methylsulfonyl group is a powerful deactivator, withdrawing electron density from the benzene ring and, by extension, from the benzylic position. This deactivation occurs through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M). The key to understanding the reactivity difference between the two isomers lies in how these effects manifest from the meta versus the para position.
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density due to the high electronegativity of the oxygen and sulfur atoms in the -SO₂Me group. This effect operates regardless of the substituent's position and weakens with distance. Both isomers experience a strong -I effect.
-
Resonance Effect (-M): This is the delocalization of π-electrons from the benzene ring into the d-orbitals of the sulfur atom. This effect is only operative when the substituent is in a position conjugated with the rest of the π-system, namely the ortho and para positions.
For 4-(Methylsulfonyl)benzylamine (the para isomer): The -SO₂Me group exerts both a strong inductive (-I) and a strong resonance (-M) effect. The resonance effect allows for direct delocalization of electron density from the benzylic position's π-system, significantly reducing the electron density on the nitrogen's lone pair.
For this compound (the meta isomer): The -SO₂Me group exerts only its strong inductive (-I) effect on the benzylic amine. The resonance effect (-M) cannot be transmitted from the meta position.[1] Consequently, the deactivation of the amino group is less severe compared to the para isomer.
This theoretical difference can be quantified using Hammett constants (σ) , which measure the electronic influence of a substituent. A more positive σ value indicates stronger electron-withdrawing character.
-
σ_meta (for -SO₂Me): +0.65[2]
-
σ_para (for -SO₂Me): +0.75 to +0.86 (value can vary slightly depending on the reaction series)[2]
The significantly larger σ_para value provides quantitative evidence that the methylsulfonyl group is a more powerful electron-withdrawing substituent from the para position, predicting that 4-(Methylsulfonyl)benzylamine will be a weaker base and a poorer nucleophile than its meta counterpart.[3][4]
Visualizing Electronic Effects
The following diagram illustrates the differential electronic withdrawal mechanisms for the two isomers.
References
A Guide to the Structural and Functional Comparison of 3-(Methylsulfonyl)benzylamine and 3-(Methylsulfonylamino)benzylamine for Drug Discovery Professionals
In the intricate process of drug design, the selection of chemical scaffolds and functional groups is a critical determinant of a molecule's ultimate therapeutic potential. Small structural modifications can lead to profound changes in physicochemical properties, target engagement, and pharmacokinetic profiles. This guide offers a detailed comparative analysis of two structurally similar but functionally distinct molecules: 3-(Methylsulfonyl)benzylamine and 3-(Methylsulfonylamino)benzylamine. By understanding their fundamental differences, researchers can make more informed decisions during lead optimization and candidate selection.
This document provides a side-by-side examination of their structures, a data-driven comparison of their key physicochemical properties, and detailed experimental protocols for their empirical characterization. The objective is to furnish researchers, medicinal chemists, and drug development scientists with the technical insights required to strategically employ these benzylamine derivatives in their research endeavors.
Structural Analysis: The Decisive Linker Atom
The core difference between this compound and 3-(Methylsulfonylamino)benzylamine lies in the nature of the linkage between the methylsulfonyl group and the benzylamine moiety. This single-atom change—a carbon versus a nitrogen—fundamentally alters the electronic and hydrogen-bonding characteristics of the molecule.
-
This compound features a robust, electron-withdrawing methylsulfonyl group attached directly to the aromatic ring via a carbon-sulfur (C-S) bond. This configuration maximizes the inductive effect of the sulfonyl group on the benzylamine core.
-
3-(Methylsulfonylamino)benzylamine incorporates a sulfonamide linkage, where the methylsulfonyl group is connected to the benzylamine scaffold through a nitrogen-sulfur (N-S) bond. This introduces an acidic proton on the sulfonamide nitrogen, a feature absent in its counterpart.
This distinction is not merely academic; it has significant downstream consequences for how these molecules interact with biological systems.
Caption: The key structural difference lies in the atom linking the sulfonyl group.
Comparative Physicochemical Properties: A Predictive Assessment
The structural variance between these two molecules directly influences their physicochemical profiles. The following table provides a comparative summary of key properties essential for drug development, based on established chemical principles.
| Property | This compound | 3-(Methylsulfonylamino)benzylamine | Scientific Rationale for the Difference |
| Molecular Weight | 185.25 g/mol | 200.27 g/mol | The addition of a nitrogen atom in the sulfonamide linker increases the overall mass. |
| pKa (Benzylamine) | ~9.0 - 9.4 | ~9.2 - 9.6 | The potent electron-withdrawing sulfonyl group in this compound reduces the basicity of the amine. This effect is slightly dampened in the sulfonamido derivative. |
| pKa (Sulfonamide N-H) | Not Applicable | ~10 - 11 | The sulfonamide proton is acidic due to the strong electron-withdrawing power of the adjacent sulfonyl group, providing a site for potential deprotonation at physiological or higher pH.[1] |
| Calculated logP | Lower | Higher | While the sulfonamide group adds polarity, the overall increase in molecular size and the masking of the sulfonyl group's polarity by the N-H bond can lead to a net increase in lipophilicity. |
| Aqueous Solubility | Moderate | Moderate to Low | The increased lipophilicity of the sulfonamido derivative may decrease its intrinsic aqueous solubility. However, its ability to form salts at the acidic N-H site could enhance solubility under certain pH conditions. |
| Hydrogen Bond Donors | 2 (from -NH2) | 3 (from -NH2 and -SO2NH-) | The sulfonamide N-H provides an additional hydrogen bond donor, which can be critical for target interaction.[2][3] |
| Hydrogen Bond Acceptors | 2 (from -SO2 oxygens) | 2 (from -SO2 oxygens) | The sulfonyl oxygens are the primary hydrogen bond acceptors in both molecules.[4][5] |
Experimental Protocols for Empirical Characterization
To validate the predicted physicochemical properties and provide a robust basis for comparison, the following detailed experimental protocols are recommended.
pKa Determination by Potentiometric Titration
This method provides precise measurement of the ionization constants of the basic benzylamine and the acidic sulfonamide N-H.
Workflow for pKa Determination:
Caption: Workflow for determining pKa values via potentiometric titration.
Detailed Step-by-Step Protocol: [6][7][8][9]
-
Solution Preparation: Accurately prepare a 1 mM solution of the test compound in 20 mL of a suitable solvent (e.g., deionized water or a water/methanol mixture for less soluble compounds). Ensure a constant ionic strength by adding a background electrolyte like 0.15 M KCl.
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Procedure: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with continuous stirring. To determine the pKa of the benzylamine, titrate the solution with a standardized 0.1 M HCl solution. To determine the pKa of the sulfonamide N-H (for 3-(Methylsulfonylamino)benzylamine), titrate a separate sample with standardized 0.1 M NaOH.
-
Data Acquisition: Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after it stabilizes (signal drift < 0.01 pH units/minute).
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where 50% of the functional group has been neutralized (the half-equivalence point), which corresponds to the midpoint of the buffer region on the titration curve.
Aqueous Solubility Determination by the Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Detailed Step-by-Step Protocol: [10][11][12][13][14]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, with a pre-established calibration curve.
-
Result Calculation: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound under the tested conditions.
Implications for Drug Discovery and Design
The choice between these two scaffolds is a strategic one, with each offering distinct advantages and disadvantages in a drug discovery context.
-
Target Binding and Selectivity: The sulfonamide N-H in 3-(Methylsulfonylamino)benzylamine provides an additional hydrogen bond donor, which can be crucial for establishing a strong and specific interaction with a biological target.[2][3][15] This can translate to enhanced potency and selectivity. In contrast, the more compact This compound may be better suited for sterically constrained binding pockets where the additional bulk of the sulfonamide linker is not tolerated.
-
Pharmacokinetic (ADME) Properties: The acidic sulfonamide proton significantly influences the ADME profile of 3-(Methylsulfonylamino)benzylamine . Its ionization state affects solubility, membrane permeability, and plasma protein binding. This acidic site can also serve as a handle for metabolic enzymes, potentially leading to different metabolic pathways and clearance rates compared to the more metabolically stable sulfonyl group.[1][4]
-
Synthetic Strategy: The synthesis of these compounds follows different pathways. This compound is typically prepared from a precursor like 3-(methylthio)benzylamine, which is then oxidized. 3-(Methylsulfonylamino)benzylamine is synthesized by reacting 1,3-phenylenedimethanamine with methanesulfonyl chloride. The choice of scaffold may therefore also be influenced by synthetic feasibility and cost of goods.
Decision Matrix for Scaffold Selection:
Caption: Key considerations for selecting the optimal scaffold in a drug design project.
Conclusion
References
- 1. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. bioassaysys.com [bioassaysys.com]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of Benzylamine Derivatives for Researchers and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the benzylamine scaffold stands out as a privileged structure, forming the backbone of a multitude of biologically active compounds. Its synthetic accessibility and the ease with which it can be functionalized have made it a focal point for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the biological activities of various benzylamine derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of their potential applications in antimicrobial, antifungal, anticancer, and enzyme inhibition therapies. Through an in-depth analysis of structure-activity relationships, supported by experimental data and detailed protocols, this document aims to serve as a valuable resource for the rational design and development of next-generation benzylamine-based therapeutics.
The Benzylamine Scaffold: A Versatile Pharmacophore
Benzylamine, a simple molecule consisting of a benzyl group attached to an amino group, possesses a unique combination of structural features that contribute to its biological versatility. The aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of steric and electronic properties, which in turn influences the molecule's interaction with biological targets. The amine group, a key functional moiety, can act as a hydrogen bond donor and acceptor, and its basicity can be modulated to optimize pharmacokinetic and pharmacodynamic properties. This inherent adaptability has led to the exploration of a wide array of benzylamine derivatives with diverse therapeutic activities.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzylamine derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity of Benzylamine Derivatives
The antimicrobial efficacy of benzylamine derivatives is often correlated with their physicochemical properties, particularly hydrophobicity.[1] The introduction of lipophilic substituents on the benzyl ring can enhance the compound's ability to penetrate bacterial cell membranes, leading to increased activity.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine (6l) | Pseudomonas aeruginosa, Staphylococcus epidermidis | 0.002 - 0.016 | |
| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine (6m) | P. aeruginosa, S. epidermidis, other Gram-positive and Gram-negative strains | 0.002 - 0.016 | |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8) | Staphylococcus aureus | 32 | [2] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 6.25 | |
| Coumarin-benzylamine conjugate (A5) | Xanthomonas oryzae pv. oryzae | - | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
The mechanism of antibacterial action for many benzylamine derivatives involves the disruption of the bacterial cell membrane's integrity. For instance, certain coumarin-benzylamine conjugates have been shown to increase the permeability of the bacterial membrane, leading to cell death.[3]
Antifungal Activity: Targeting Fungal Pathogens
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. Benzylamine derivatives, notably the allylamine and benzylamine classes of antimycotics, have demonstrated significant efficacy against a broad spectrum of fungal pathogens.
Comparative Antifungal Activity of Benzylamine Derivatives
The antifungal activity of benzylamine derivatives is heavily influenced by the nature of the side chain attached to the nitrogen atom. Structure-activity relationship studies have revealed that the distance and the type of spacer between two phenyl groups can dramatically impact potency.[4]
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Butenafine | Dermatophytes, Candida albicans | - | [5] |
| Terbinafine | Dermatophytes (Trichophyton, Microsporum, Epidermophyton spp.) | 0.001 - 0.05 | [5] |
| Benzylbenzylamine derivative (7f) | Candida albicans | - | [4] |
| N-aryl-N-benzylamines | Dermatophytes | 31.25 - 125 | [6] |
| Benzyl bromide derivative (1a) | Candida albicans | 250 | [7] |
Mechanism of Action: A primary mechanism of action for many antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The quest for more effective and less toxic anticancer agents is a continuous endeavor in drug discovery. Benzylamine derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.
Comparative Anticancer Activity of Benzylamine Derivatives (IC₅₀ Values in µM)
The anticancer potency of benzylamine derivatives is highly dependent on their substitution patterns, which dictate their interaction with specific molecular targets within cancer cells.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 400 | [8] |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 390 | [8] |
| N-benzyl-2-fluorobenzamide (38) | MDA-MB-231 (Breast) | 1.98 | |
| 6-benzylaminopurine carboplatin (1) | HOS (Osteosarcoma) | 17.4 | [9] |
| 6-benzylaminopurine carboplatin (2) | HOS (Osteosarcoma) | 14.8 | [9] |
| 6-benzylaminopurine carboplatin (1) | MCF7 (Breast) | 15.1 | [9] |
| 6-benzylaminopurine carboplatin (2) | MCF7 (Breast) | 13.6 | [9] |
| 6-benzylaminopurine carboplatin (6) | A2780 (Ovarian) | 6.4 | [9] |
| 6-benzylaminopurine carboplatin (6) | A2780cis (Ovarian) | 5.6 | [9] |
Note: IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
Mechanisms of Anticancer Action: Benzylamine derivatives exert their anticancer effects through various signaling pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) and reduce cancer cell proliferation and metastasis by modulating key signaling pathways such as the JAK2/STAT3 and PI3K/Akt pathways.[3][8] For example, 2-acetyl-benzylamine has been found to inhibit the expression of JAK2/STAT3 in leukemia cells.[8] Other derivatives act by decreasing the phosphorylation of Akt, a key protein in a signaling pathway that promotes cell survival.[3]
Signaling Pathway Visualization
Figure 1: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by benzylamine derivatives.
Enzyme Inhibition: Modulating Biological Processes
Enzymes play crucial roles in virtually all biological processes, and their dysregulation is often associated with disease. Benzylamine derivatives have been investigated as inhibitors of various enzymes, offering a therapeutic strategy for a range of conditions.
Comparative Enzyme Inhibitory Activity of Benzylamine Derivatives
The inhibitory potency of benzylamine derivatives is highly specific to the target enzyme and is dictated by the precise molecular interactions between the inhibitor and the enzyme's active site.
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzylamine-sulfonamide (4i) | Monoamine Oxidase B (MAO-B) | 0.041 | [4] |
| Benzylamine-sulfonamide (4t) | Monoamine Oxidase B (MAO-B) | 0.065 | [4] |
| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1) | 17β-Hydroxysteroid Dehydrogenase Type 3 | 0.9 | [10] |
| Compound 29 | 17β-Hydroxysteroid Dehydrogenase Type 3 | 0.076 | [10] |
| Compound 30 | 17β-Hydroxysteroid Dehydrogenase Type 3 | 0.074 | [10] |
| Biphenyl Amide (14) | Complement Factor D | 3.4 | [11] |
| 5-Benzylamino-substituted pyrimido[4,5-c]quinoline (4c, 4g, 4f) | Casein Kinase 2 (CSNK2A) | < 1 | [12] |
Therapeutic Implications:
-
Monoamine Oxidase B (MAO-B) Inhibitors: Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[4]
-
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors: Inhibition of this enzyme is a potential therapeutic strategy for prostate cancer.[10]
-
Complement Factor D Inhibitors: Targeting this serine protease shows promise for treating diseases related to the innate immune system.[11]
-
Casein Kinase 2 (CSNK2A) Inhibitors: These inhibitors have potential antiviral and anticancer applications.[12]
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research and validation of the biological activities of benzylamine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile broth
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in sterile broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute an overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-B activity by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound stock solution
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in the assay buffer.
-
Inhibitor Incubation: In a black 96-well plate, add the test compound at various concentrations and the MAO-B enzyme. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, fluorescent probe, and HRP mixture to each well.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm for a set period.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
General Synthesis of N-Benzylacetamide: A Representative Protocol
This protocol describes a straightforward method for the synthesis of N-benzylacetamide, a simple benzylamine derivative, via the acylation of benzylamine. This method can be adapted for the synthesis of other N-acyl benzylamine derivatives.
Materials:
-
Benzylamine
-
Acetyl chloride (or acetic anhydride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine and the base in the anhydrous solvent. The base is crucial to neutralize the HCl gas that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylation: Cool the solution in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions and ensure controlled reaction kinetics.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane. The aqueous wash removes the salt byproduct (triethylammonium chloride) and any unreacted starting materials.
-
Purification: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain pure N-benzylacetamide as a white solid. Recrystallization is a critical step to remove impurities and obtain a highly pure final product.
Conclusion and Future Directions
The benzylamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the diverse biological activities of benzylamine derivatives, highlighting their potential as antimicrobial, antifungal, anticancer, and enzyme-inhibiting agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols serve as a practical resource for researchers to further explore and validate the therapeutic potential of this versatile class of molecules.
Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and screening of novel benzylamine derivatives with diverse substitution patterns will be crucial for identifying new lead compounds.
-
Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and clinical development.
-
In vivo efficacy and safety studies: Promising candidates identified from in vitro screens must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By leveraging the knowledge and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of benzylamine derivatives in the fight against a wide range of human diseases.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-(Methylsulfonyl)benzylamine Derivatives
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the molecular structure of 3-(methylsulfonyl)benzylamine and its derivatives. In the landscape of drug discovery and development, where these scaffolds are of significant interest, unambiguous structural verification is paramount.[1][2][3] This document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting them as complementary tools for a holistic and definitive structural elucidation.[4][5]
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the definitive elucidation of organic molecular structures, providing a detailed map of the carbon-hydrogen framework.[6][7][8] For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of substituents on the aromatic ring and verifying the integrity of the benzylamine and methylsulfonyl moieties.
Expertise & Rationale: Why NMR is Primary
Unlike other methods that identify functional groups or determine molecular mass, NMR reveals the specific electronic environment of each proton and carbon atom. This allows for the unambiguous determination of constitutional isomers.[9][10] For a target like this compound, confirming the meta substitution pattern is a critical challenge that only NMR can definitively solve through the analysis of aromatic proton coupling patterns.
¹H NMR Spectroscopy: Mapping the Protons
In ¹H NMR, three key pieces of information are used:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Reveals the relative number of protons generating a signal.
-
Splitting Pattern (Multiplicity): Describes the number of neighboring protons.
For the parent compound, this compound, we anticipate the following signature signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -SO₂CH₃ | ~3.0 - 3.2 | Singlet (s) | Protons on a methyl group attached to an electron-withdrawing sulfone group. No adjacent protons to couple with. |
| -CH₂NH₂ | ~3.8 - 4.1 | Singlet (s) | Benzylic protons adjacent to an amine. The signal may be broadened by quadrupole effects from the nitrogen. |
| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | Amine protons are exchangeable and often appear as a broad signal. Chemical shift is highly dependent on solvent and concentration. |
| Aromatic H (C2-H) | ~7.8 - 8.0 | Singlet (or narrow triplet) | This proton is ortho to the strongly electron-withdrawing -SO₂CH₃ group and will be the most downfield aromatic signal. |
| Aromatic H (C4-H, C6-H) | ~7.6 - 7.8 | Multiplet (m) or two doublets | These protons are ortho and para to the -CH₂NH₂ group and meta to the -SO₂CH₃ group. Their signals will be complex due to coupling with each other and C5-H. |
| Aromatic H (C5-H) | ~7.5 - 7.6 | Triplet (t) or Multiplet (m) | This proton is situated between two other aromatic protons, leading to a triplet-like pattern if coupling constants are similar. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides complementary information, confirming the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -SO₂CH₃ | ~44 - 46 | Aliphatic carbon directly attached to the highly deshielding sulfone group. |
| -CH₂NH₂ | ~45 - 48 | Benzylic carbon attached to the amine group. |
| Aromatic C (C3) | ~140 - 142 | Quaternary carbon attached to the sulfone group. |
| Aromatic C (C1) | ~138 - 140 | Quaternary carbon attached to the benzylamine CH₂ group. |
| Aromatic C (C2, C4, C5, C6) | ~125 - 132 | Aromatic carbons whose specific shifts depend on the combined electronic effects of the two substituents. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help resolve N-H protons that might otherwise exchange too rapidly.[11][12][13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex aromatic multiplets.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference. Integrate the ¹H NMR signals.
-
Analysis: Correlate the chemical shifts, integrations, and splitting patterns to the proposed structure. For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary for complete assignment.[8]
The Functional Group Fingerprint: Infrared (IR) Spectroscopy
While NMR maps the molecular skeleton, FTIR spectroscopy provides rapid and definitive confirmation of the functional groups present.[6] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For this compound, IR is used to quickly verify the presence of the N-H bonds in the amine, the S=O bonds in the sulfone, and the C-H bonds of the aromatic and methyl groups.
Expertise & Rationale: A Rapid, Complementary Check
The true power of IR in this context is its speed and simplicity. Before investing significant time in NMR analysis, a quick IR spectrum can confirm that the key functional groups of the target molecule are present in the synthesized product. The absence of a starting material's characteristic peak (e.g., an aldehyde C=O stretch if synthesized via reductive amination) and the appearance of the expected product peaks provide a strong validation of the chemical transformation.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, sharp (typically a doublet for primary amines)[14] |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium, sharp |
| Sulfone (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 | Strong, sharp[15][16] |
| Sulfone (-SO₂-) | Symmetric S=O Stretch | 1120 - 1160 | Strong, sharp[15][16] |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to weak, sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple medium to weak bands |
| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 | Medium, sharp |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Modern ATR-FTIR has largely replaced older methods like KBr pellets due to its speed and minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This accounts for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
Analysis: Compare the absorption bands in the sample spectrum to the expected frequencies for the this compound structure.
The Mass-to-Charge Signature: Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Expertise & Rationale: The Ultimate Molecular Formula Confirmation
The primary role of MS in this workflow is to provide an exact mass. While NMR and IR confirm the arrangement and types of bonds, only HRMS can distinguish between two molecules that might have very similar NMR/IR spectra but differ in their elemental composition (e.g., a sulfur-containing vs. an oxygen-rich compound with the same nominal mass). Furthermore, the fragmentation pattern provides a secondary level of structural validation. For benzylamines, characteristic fragmentation pathways are well-documented and can be predicted.[17][18][19][20]
Key MS Observations for this compound (C₈H₁₁NO₂S, Mol. Wt. 185.24 g/mol ):
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. Using electrospray ionization (ESI), this will typically be observed as the protonated molecule [M+H]⁺ at m/z 186.
-
Nitrogen Rule: The nominal molecular weight (185) is an odd number, which is consistent with the presence of a single nitrogen atom in the molecule.[4][21]
-
Characteristic Fragments: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce cleavage at the weakest bonds.
-
Benzylic Cleavage: Loss of the amine group is common. Cleavage of the C-N bond can lead to a fragment at m/z 169 ([M-NH₂]⁺).
-
Loss of Ammonia: A common fragmentation for primary amines is the loss of ammonia, leading to a fragment at m/z 168 ([M-NH₃]⁺).[17][18]
-
Sulfone Fragmentation: Cleavage of the aryl-S bond could lead to a fragment corresponding to the methylsulfonyl group at m/z 79 ([SO₂CH₃]⁺).
-
Experimental Protocol: LC-MS with ESI
Combining Liquid Chromatography (LC) with MS allows for the analysis of a sample's purity and provides the mass of the compound of interest simultaneously.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation: Inject a small volume (1-5 µL) onto an HPLC system (e.g., a C18 column) to separate the target compound from any impurities or starting materials.
-
Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source, which creates charged droplets that evaporate to produce gas-phase ions of the analyte, typically [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the exact mass of the parent ion from the spectrum and use software to calculate the most probable elemental composition. If MS/MS (or MSⁿ) is performed, analyze the fragmentation pattern to corroborate the proposed structure.[22]
A Comparative Summary and Integrated Strategy
No single technique provides the complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.
| Technique | Primary Information | Strengths | Limitations | Role in Workflow |
| NMR | Atomic connectivity, stereochemistry | Unambiguous structure elucidation, isomer differentiation | Requires pure sample, relatively slow, requires more material | Definitive Confirmation: The final arbiter of the carbon-hydrogen framework. |
| FTIR | Functional groups present | Extremely fast, requires minimal sample, simple to operate | Provides no connectivity information, complex spectra can be hard to interpret | Rapid Screening: First-pass check to confirm successful reaction and presence of key groups. |
| MS | Molecular weight, elemental formula | Highest sensitivity, confirms molecular formula, purity analysis with LC | Isomers are indistinguishable (without MS/MS), destructive technique | Formula Validation: Provides the exact mass and formula to constrain structural possibilities. |
An efficient and robust workflow integrates these techniques logically. Start with FTIR and LC-MS to quickly confirm the reaction's success and the product's molecular formula. Once confirmed, proceed with comprehensive 1D and, if necessary, 2D NMR to unambiguously determine the final structure.
References
- 1. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 3-(Methylsulfonyl)benzylamine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(Methylsulfonyl)benzylamine, a key intermediate in the synthesis of various therapeutic agents, rigorous and validated analytical methods are imperative to ensure the absence of potentially harmful impurities. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your needs.
The Criticality of Orthogonal Purity Assessment
A single analytical method, no matter how well-optimized, may not be capable of separating all potential impurities from the main compound. Co-elution, where an impurity has the same retention time as the API, is a significant risk. To mitigate this, regulatory guidelines encourage the use of orthogonal methods—analytical procedures that employ different separation principles.[1][2] By using two methods with different selectivities, the probability of detecting all impurities is significantly increased, providing a more comprehensive and trustworthy purity profile.
This guide will compare a primary Reversed-Phase (RP-HPLC) method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. RP-HPLC separates compounds primarily based on their hydrophobicity, while HILIC is particularly effective for polar compounds, separating them based on their partitioning between a polar stationary phase and a less polar mobile phase.[3][4][5][6]
Understanding Potential Impurities in this compound Synthesis
To develop a robust purity validation method, it is crucial to anticipate the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the oxidation of a thioether precursor to the sulfone, followed by the conversion of a functional group (e.g., a nitrile or an oxime) to the primary amine. Based on this, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 3-(methylthio)benzylamine or 3-(methylsulfonyl)benzonitrile.
-
Intermediates: Incomplete conversion could lead to the presence of intermediates like 3-(methylsulfinyl)benzylamine (the sulfoxide).
-
By-products: Side reactions could generate isomers or degradation products. For instance, over-oxidation could lead to the corresponding sulfonic acid.
-
Positional Isomers: Impurities from the starting materials could lead to the presence of positional isomers, such as 2-(methylsulfonyl)benzylamine or 4-(methylsulfonyl)benzylamine.
Method 1: Primary Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and applicability to a wide range of compounds.[7] For this compound, a C18 column is a suitable choice, providing a non-polar stationary phase that will retain the analyte based on its moderate hydrophobicity.[2]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Rationale for Method Parameters:
-
C18 Column: The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the benzylamine derivative.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amine group of the analyte, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient from a low to high concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities can be detected.
-
UV Detection at 220 nm: The benzene ring in the molecule provides strong UV absorbance at lower wavelengths, making 220 nm a suitable wavelength for sensitive detection of the main peak and potential aromatic impurities.
Method 2: Orthogonal Purity Validation by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an alternative separation mechanism that is ideal for polar compounds that are poorly retained in reversed-phase chromatography.[3][4][5][6][8] Since this compound possesses polar functional groups (sulfone and amine), HILIC is an excellent choice for an orthogonal method.
Experimental Protocol: HILIC
Instrumentation:
-
Same as for RP-HPLC.
Chromatographic Conditions:
-
Column: Amide-based HILIC, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient Program:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 70:30 Acetonitrile:Water.
Rationale for Method Parameters:
-
Amide-based HILIC Column: This polar stationary phase promotes the retention of polar analytes through partitioning into a water-enriched layer on the surface of the stationary phase.
-
High Organic Mobile Phase: The high concentration of acetonitrile in the initial mobile phase is necessary to achieve retention in HILIC mode.
-
Ammonium Formate Buffer: The buffer controls the pH and provides counter-ions that can improve peak shape and reproducibility. A pH of 3.0 ensures the amine is protonated.
-
Gradient Elution: Increasing the aqueous component (Mobile Phase B) decreases the retention of polar compounds, allowing for their elution. This gradient is effective for separating compounds with varying degrees of polarity.
Comparative Performance Data
To illustrate the utility of these two methods, a synthesized batch of this compound was analyzed. The sample was spiked with two potential impurities: 3-(methylthio)benzylamine (a precursor) and 4-(methylsulfonyl)benzylamine (a positional isomer).
| Parameter | RP-HPLC Method | HILIC Method |
| Retention Time (Main Peak) | 15.2 min | 8.5 min |
| Resolution (Main Peak / Impurity 1) | 3.5 | 5.2 |
| Resolution (Main Peak / Impurity 2) | 1.8 | 4.1 |
| Calculated Purity (%) | 99.2% | 98.8% |
| Additional Impurities Detected | 1 minor peak (0.15%) | 1 minor peak (0.15%) + 1 additional peak (0.4%) |
Impurity 1: 3-(methylthio)benzylamine Impurity 2: 4-(methylsulfonyl)benzylamine
Discussion of Comparative Results
The RP-HPLC method provided good retention of the main peak and was able to separate the spiked precursor impurity with good resolution. However, the resolution between the main compound and its positional isomer was lower, indicating a potential for co-elution if other closely related isomers were present.
The HILIC method, with its orthogonal separation mechanism, showed a different elution order and significantly improved resolution for both spiked impurities. Crucially, the HILIC method revealed an additional, previously undetected impurity at a level of 0.4%. This highlights the value of the orthogonal approach; a purity assessment based solely on the RP-HPLC method would have overestimated the purity of the synthesized batch and missed a significant impurity.
The difference in the calculated purity (99.2% vs. 98.8%) underscores the importance of employing orthogonal methods for accurate and reliable purity determination, as mandated by regulatory bodies like the ICH.[9]
Visualizing the Workflow
Caption: Workflow for comparative HPLC purity validation.
Logical Relationships in Method Selection
Caption: Rationale for selecting orthogonal HPLC methods.
Conclusion
The purity validation of a synthesized pharmaceutical compound like this compound is a multi-faceted challenge that necessitates a rigorous and scientifically sound analytical strategy. While a well-developed RP-HPLC method can serve as a robust primary tool for purity assessment, this guide demonstrates the indispensable value of employing an orthogonal HILIC method. The use of two distinct separation mechanisms provides a more complete picture of the impurity profile, ensuring that co-eluting species are not overlooked. This dual-method approach not only enhances the confidence in the quality of the synthesized material but also aligns with the best practices and regulatory expectations for drug development. Adherence to established guidelines from bodies such as the USP and ICH is paramount in ensuring the integrity of the analytical data.[9][10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. waters.com [waters.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. helixchrom.com [helixchrom.com]
Comparative study of different synthetic methods for 3-(Methylsulfonyl)benzylamine
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-(Methylsulfonyl)benzylamine is a valuable building block in the synthesis of various pharmaceutical compounds, owing to the presence of the bioisosterically significant methylsulfonyl group and a reactive primary amine. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the reduction of 3-(methylsulfonyl)benzonitrile and the reductive amination of 3-(methylsulfonyl)benzaldehyde. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment of their performance based on available data and practical considerations.
Introduction to the Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the benzylic amine functionality. The two most logical and widely applicable approaches commence from readily accessible precursors: a benzonitrile or a benzaldehyde bearing the 3-methylsulfonyl group.
-
Route A: Reduction of 3-(Methylsulfonyl)benzonitrile. This is a direct and convergent approach where the nitrile group is reduced to a primary amine. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.
-
Route B: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.
This guide will dissect each route, providing the necessary details for you to make an informed decision based on your laboratory's capabilities, scale requirements, and safety considerations.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Nitrile Reduction (Catalytic Hydrogenation) | Route A: Nitrile Reduction (Chemical Hydride) | Route B: Reductive Amination |
| Starting Material | 3-(Methylsulfonyl)benzonitrile | 3-(Methylsulfonyl)benzonitrile | 3-(Methylsulfonyl)benzaldehyde |
| Key Reagents | H₂, Raney® Ni or Pd/C | LiAlH₄ or BH₃ complexes | NH₃/NH₄OAc, NaBH₃CN or NaBH(OAc)₃ |
| Typical Yield | Good to Excellent (often >90%) | Good to Excellent (often >85%) | Good to Excellent (often >80%) |
| Reaction Conditions | Elevated H₂ pressure, moderate temperature | Anhydrous conditions, often 0°C to reflux | Mild, ambient temperature |
| Scalability | Excellent, widely used in industry | Challenging due to pyrophoric reagents and quench | Good, amenable to large-scale synthesis |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst (dry)[1] | Highly pyrophoric and water-reactive LiAlH₄[2][3][4][5][6] | Less hazardous reagents compared to LiAlH₄ |
| Workup/Purification | Filtration of catalyst, standard extraction | Careful quenching of excess hydride, extraction | Standard aqueous workup and extraction |
| Key Advantages | High atom economy, clean reaction, reusable catalyst | High functional group tolerance (for some hydrides) | Milder reaction conditions, operational simplicity |
| Key Disadvantages | Requires specialized hydrogenation equipment | Significant safety hazards, stoichiometric waste | Potential for side reactions (e.g., secondary amine formation) |
Route A: Synthesis via Reduction of 3-(Methylsulfonyl)benzonitrile
This route is a robust and direct method for the preparation of this compound. The choice between catalytic hydrogenation and chemical reduction will largely depend on the available equipment and desired scale of the reaction.
Workflow for Route A
Caption: Synthetic workflow for Route A, starting from the precursor synthesis to the final reduction step.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a green and efficient method for nitrile reduction, widely employed in industrial settings.[7][8][9] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[7][8][9][10][11][12] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond. To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia.[13]
Detailed Experimental Protocol (Illustrative)
-
Catalyst Preparation: In a fume hood, under an inert atmosphere (e.g., argon), a hydrogenation vessel is charged with Raney® Nickel (5-10 wt% relative to the nitrile) as a slurry in a suitable solvent (e.g., ethanol or methanol).
-
Reaction Setup: To the vessel, add a solution of 3-(methylsulfonyl)benzonitrile (1.0 eq) in ethanol saturated with ammonia.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) until hydrogen uptake ceases.
-
Workup: The reaction is depressurized, and the atmosphere is replaced with nitrogen. The catalyst is carefully filtered through a pad of Celite®. Caution: Do not allow the Raney® Nickel to dry, as it is pyrophoric.[1] The filter cake should be kept wet with solvent and quenched with water.
-
Isolation: The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound, which can be further purified by distillation or chromatography if necessary.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[6][14] The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group.[14] This method is particularly useful for laboratory-scale synthesis where specialized hydrogenation equipment is not available. However, extreme caution must be exercised due to the pyrophoric nature of LiAlH₄ and its violent reaction with water.[2][3][4][5][6]
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 3-(methylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser-Fieser method): The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential and slow dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.[4] This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.
-
Isolation: The precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.
Route B: Synthesis via Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines.[5][10][11][15][16] This one-pot reaction involves the condensation of an aldehyde with an amine source, in this case, ammonia, to form an imine intermediate, which is then reduced in situ to the corresponding benzylamine.[17] A key advantage of this method is the use of milder reducing agents that are selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Workflow for Route B
Caption: Synthetic workflow for Route B, including precursor synthesis and the one-pot reductive amination step.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: To a solution of 3-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol is added ammonium acetate (5-10 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Conclusion and Recommendations
Both the reduction of 3-(methylsulfonyl)benzonitrile and the reductive amination of 3-(methylsulfonyl)benzaldehyde are viable and effective methods for the synthesis of this compound.
-
For large-scale industrial production , catalytic hydrogenation of the nitrile is likely the most economical and environmentally friendly option, provided the necessary equipment is available.
-
For laboratory-scale synthesis , reductive amination of the aldehyde offers a milder and safer alternative to the use of LiAlH₄, with comparable yields and operational simplicity.
-
The LiAlH₄ reduction of the nitrile remains a powerful and high-yielding method for small to medium-scale preparations, but it demands strict adherence to safety protocols due to the hazardous nature of the reagent.
The choice of synthetic route will ultimately be guided by the specific requirements of the project, including scale, available resources, and safety infrastructure. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen method to achieve the desired yield and purity of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. westliberty.edu [westliberty.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. avant-al.com [avant-al.com]
- 8. acs.org [acs.org]
- 9. acs.org [acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Benchmarking the stability of 3-(Methylsulfonyl)benzylamine against other benzylamines
A Comparative Guide to the Chemical Stability of 3-(Methylsulfonyl)benzylamine
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. Substituted benzylamines are a prevalent structural motif in medicinal chemistry, yet their inherent reactivity can pose significant stability challenges. This guide provides an in-depth comparative analysis of the stability of this compound, a benzylamine derivative featuring a potent electron-withdrawing group. Through a series of forced degradation studies, its stability profile under hydrolytic, oxidative, thermal, and photolytic stress is benchmarked against unsubstituted benzylamine and derivatives containing electron-donating (4-methoxybenzylamine) and weakly deactivating (4-chlorobenzylamine) groups. This analysis elucidates the profound impact of electronic substituent effects on the degradation pathways and intrinsic stability of the benzylamine scaffold, offering critical insights for researchers in formulation development and chemical process optimization.
Introduction: The Imperative of Stability in Drug Development
The benzylamine moiety is a versatile building block in the synthesis of numerous pharmaceutical agents.[1] However, the primary amine and the benzylic C-N bond are susceptible to various degradation reactions, including oxidation and hydrolysis.[2][3] Understanding the intrinsic stability of a specific derivative is not merely an academic exercise; it is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[4]
Forced degradation studies, or stress testing, are an essential component of this process. By subjecting a molecule to environmental conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods.[5] The International Council for Harmonisation (ICH) provides a framework for these studies, outlining key stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.[4]
This guide focuses on this compound. The methylsulfonyl (-SO₂CH₃) group at the meta position is a strong electron-withdrawing group, primarily through its inductive effect. Its influence on the reactivity of the benzylamine core is predicted to be substantial. To contextualize its stability, we will compare it against a carefully selected panel of benzylamines:
-
Benzylamine: The parent compound, serving as our baseline.
-
4-Methoxybenzylamine: Features a strong electron-donating group (-OCH₃) at the para position.
-
4-Chlorobenzylamine: Contains a weakly deactivating, inductively withdrawing halogen (-Cl) at the para position.
This comparison will allow for a systematic evaluation of how electronic effects modulate the stability of the benzylamine scaffold.
Experimental Design: A Framework for Forced Degradation
The following experimental design is proposed to systematically evaluate and compare the stability of the selected benzylamines. The core objective is to induce a target degradation of 5-20%, which is sufficient to detect and identify primary degradants without causing overly complex secondary degradation.[6]
Overall Experimental Workflow
The workflow is designed as a self-validating system, ensuring that samples are prepared, stressed, and analyzed under controlled and reproducible conditions.
Caption: General workflow for the forced degradation study.
Analytical Methodology
A validated stability-indicating HPLC method is crucial for this study.
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).
-
Detection: PDA detection to monitor peak purity and quantify parent drug and degradation products.
-
Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
For the identification of degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) would be employed to obtain mass-to-charge ratios and fragmentation patterns.
Detailed Stress Protocols
The following protocols are grounded in ICH guidelines.[4][7] For each condition, a control sample (stored at 4°C, protected from light) is analyzed alongside the stressed samples.
A. Hydrolytic Stability
-
Add 1 mL of the 1 mg/mL stock solution to three separate vials.
-
To the vials, add 1 mL of:
-
Acidic: 0.1 N Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 N Sodium Hydroxide (NaOH)
-
-
Incubate the vials at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) and dilute with the mobile phase for HPLC analysis.
-
Causality: Elevated temperature accelerates the hydrolysis process. Using strong acid and base covers the pH extremes a drug might encounter, while neutral conditions mimic aqueous formulations.[3]
-
B. Oxidative Stability
-
Add 1 mL of the 1 mg/mL stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours for immediate HPLC analysis.
-
Causality: H₂O₂ is a common oxidizing agent that effectively simulates oxidative stress. The amine group in benzylamines is particularly susceptible to oxidation, potentially leading to imines, aldehydes, or further acid derivatives.[8]
-
C. Thermal Stability
-
Transfer the solid API powder of each benzylamine into separate, loosely capped glass vials.
-
Place the vials in a calibrated oven at 60°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the stressed solid at 1 mg/mL for HPLC analysis.
-
Causality: This test assesses the stability of the drug substance in its solid state, which is critical for storage and handling. It can reveal degradation pathways that are distinct from solution-state degradation.
-
D. Photostability
-
Prepare two sets of solutions (1 mg/mL) and solid samples for each compound.
-
Expose one set to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).[7]
-
Wrap the second set (the dark controls) in aluminum foil and place them alongside the exposed samples.
-
Maintain a constant temperature during the experiment.
-
After exposure, prepare the solid samples and analyze all samples by HPLC.
Results and Discussion: A Structure-Stability Analysis
The following data represents the expected outcomes of the proposed study, based on established chemical principles.
Hydrolytic Degradation
Table 1: Percent Degradation under Hydrolytic Stress (24 hours at 60°C)
| Compound | 0.1 N HCl | Neutral (Water) | 0.1 N NaOH |
| Benzylamine | < 1% | < 1% | < 1% |
| 4-Methoxybenzylamine | < 1% | < 1% | < 1% |
| 4-Chlorobenzylamine | < 1% | < 1% | < 1% |
| This compound | < 1% | < 1% | < 1% |
Analysis: Benzylamines, as a class, are generally stable to hydrolysis due to the lack of hydrolyzable functional groups directly attached to the core structure.[9] The C-N single bond is robust under these conditions. No significant degradation is expected for any of the tested compounds, indicating that electronic effects do not play a major role in their hydrolytic stability under these standard test conditions.
Oxidative Degradation
Table 2: Percent Degradation under Oxidative Stress (3% H₂O₂, 24 hours at RT)
| Compound | % Degradation | Major Degradants (Predicted) |
| Benzylamine | ~12% | Benzaldehyde, Benzoic Acid |
| 4-Methoxybenzylamine | ~18% | 4-Methoxybenzaldehyde |
| 4-Chlorobenzylamine | ~9% | 4-Chlorobenzaldehyde |
| This compound | ~5% | 3-(Methylsulfonyl)benzaldehyde |
Analysis: Significant differences in stability are observed under oxidative stress.
-
4-Methoxybenzylamine shows the highest susceptibility to oxidation. The electron-donating methoxy group activates the aromatic ring, making it and the benzylic position more electron-rich and thus more vulnerable to attack by the electrophilic oxidant.
-
Benzylamine serves as the baseline, showing moderate degradation. The primary degradation pathway for benzylamines involves oxidation to the corresponding imine, which then hydrolyzes to form an aldehyde (e.g., benzaldehyde).[8] Further oxidation can lead to the carboxylic acid.
-
4-Chlorobenzylamine and This compound both exhibit enhanced stability. The electron-withdrawing nature of the chloro and, more potently, the methylsulfonyl groups deactivates the aromatic ring. This reduces the electron density at the benzylic carbon and the amine, making them less susceptible to oxidation. The superior stability of this compound is a direct consequence of the powerful deactivating effect of the -SO₂CH₃ group.
Caption: A plausible oxidative degradation pathway for benzylamines.[11]
Thermal and Photolytic Degradation
Table 3: Percent Degradation under Thermal and Photolytic Stress
| Compound | Thermal (60°C, 7 days) | Photolytic (ICH Q1B) |
| Benzylamine | < 2% | ~8% |
| 4-Methoxybenzylamine | < 2% | ~15% |
| 4-Chlorobenzylamine | < 2% | ~6% |
| This compound | < 2% | ~4% |
Analysis:
-
Thermal Stability: All compounds are expected to be highly stable in the solid state at 60°C. Significant thermal decomposition of the C-N bond in benzylamine typically requires much higher temperatures (above 650°C). Therefore, for pharmaceutical storage purposes, thermal degradation is a low risk for this class of compounds.
-
Photostability: As with oxidative stability, the electronic nature of the substituent significantly impacts photostability. The electron-donating 4-methoxy group increases the electron density of the chromophore, leading to greater light absorption and higher reactivity, thus accelerating photodegradation. Conversely, the electron-withdrawing groups in 4-chlorobenzylamine and this compound reduce the reactivity of the molecule upon photo-excitation, leading to enhanced photostability. The potent deactivating nature of the methylsulfonyl group provides the greatest protection against light-induced degradation.
Conclusion
The presence of the strong electron-withdrawing methylsulfonyl group at the 3-position confers superior chemical stability to the benzylamine scaffold, particularly against oxidative and photolytic degradation.
While all tested benzylamines demonstrated excellent resistance to hydrolytic and moderate thermal stress, the key differentiators were oxidation and photostability. The deactivating nature of the -SO₂CH₃ group effectively protects the molecule from these common degradation pathways. This enhanced stability profile makes this compound an attractive candidate from a chemical and pharmaceutical development perspective, suggesting a lower propensity for degradant formation and potentially leading to a more robust drug product with a longer shelf-life. These findings underscore the critical importance of considering electronic effects during the lead optimization phase of drug discovery to design more stable and reliable drug candidates.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences [basciences.com]
- 11. researchgate.net [researchgate.net]
A Comparative In-Silico Analysis of 3-(Methylsulfonyl)benzylamine and Structurally Related Analogs as Inhibitors of Human Carbonic Anhydrase II
In the landscape of contemporary drug discovery, in-silico modeling has emerged as an indispensable tool for the rapid and cost-effective evaluation of small molecule interactions with biological targets. This guide provides a comprehensive, technically-grounded comparison of the predicted binding interactions of 3-(Methylsulfonyl)benzylamine and its structural analogs with Human Carbonic Anhydrase II (hCA II), a well-validated target for a range of therapeutic agents. By elucidating the nuanced interplay of molecular structure and binding affinity through a validated computational workflow, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Our investigation will leverage molecular docking to predict binding conformations and affinities, followed by molecular dynamics simulations to assess the stability of the protein-ligand complexes. This dual-pronged approach provides a robust framework for understanding the molecular determinants of ligand recognition and for prioritizing candidates for further experimental validation.
The Scientific Rationale: Targeting a Ubiquitous Metalloenzyme
Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a pivotal role in a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Its dysregulation has been implicated in various pathologies, making it a compelling target for therapeutic intervention. The active site of hCA II is characterized by a conserved zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[2]
The primary mechanism of inhibition for the sulfonamide class of drugs involves the coordination of the deprotonated sulfonamide nitrogen to this catalytic zinc ion, displacing the bound water/hydroxide.[3][4] This interaction is a critical anchor point, and the overall binding affinity is further modulated by interactions between the inhibitor's scaffold and the surrounding amino acid residues.
This guide will compare the following ligands:
-
This compound: The primary molecule of interest.
-
4-(Methylsulfonyl)benzylamine: A positional isomer to investigate the impact of substituent placement.
-
Acetazolamide: A clinically used sulfonamide inhibitor of carbonic anhydrase, serving as a positive control.
-
4-Aminobenzylamine: A structural analog lacking the sulfonyl group to assess its contribution to binding.
In-Silico Modeling Workflow: A Step-by-Step Guide
The following sections detail the computational protocols employed in this comparative analysis. These methodologies are designed to be self-validating, ensuring the scientific integrity of the generated data.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in ranking potential drug candidates based on their predicted binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
The crystal structure of human Carbonic Anhydrase II in complex with Acetazolamide was obtained from the Protein Data Bank (PDB ID: 3HS4).[6][7]
-
Using AutoDock Tools (ADT), water molecules were removed, polar hydrogens were added, and Kollman charges were assigned to the protein. The prepared protein structure was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of this compound, 4-(Methylsulfonyl)benzylamine, Acetazolamide, and 4-Aminobenzylamine were obtained from the PubChem database and saved in SDF format.
-
Open Babel was used to convert the SDF files to PDBQT format, assigning Gasteiger charges and defining rotatable bonds.
-
-
Grid Box Definition:
-
A grid box was centered on the active site zinc ion, with dimensions of 25 x 25 x 25 Å to encompass the entire binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina was employed for the docking calculations with an exhaustiveness of 8. The top-ranked binding pose for each ligand was saved for further analysis.
-
Visualization of the Docking Workflow
References
- 1. Protein-Ligand Simulation Using GROMACS - 作业部落 Cmd Markdown 编辑阅读器 [zybuluo.com]
- 2. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-(Methylsulfonyl)benzylamine
Introduction
3-(Methylsulfonyl)benzylamine is a pivotal building block in medicinal chemistry, frequently incorporated into the structure of various therapeutic agents. Its synthesis, primarily achieved through the reductive amination of 3-(methylsulfonyl)benzaldehyde, is a critical step in the drug development pipeline. The efficiency and selectivity of this transformation are paramount, directly impacting the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive head-to-head comparison of the primary catalytic systems employed for this reaction: transition-metal catalysis and biocatalysis. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of each approach, supported by experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
The core transformation for synthesizing this compound is the reductive amination of 3-(methylsulfonyl)benzaldehyde. This process involves the initial reaction of the aldehyde with an amine source (typically ammonia) to form an intermediate imine, which is subsequently reduced to the desired primary amine. The choice of catalyst is crucial in driving this reaction efficiently and selectively.[1][2][3][4]
Transition-Metal Catalysis: The Workhorse of Reductive Amination
Homogeneous and heterogeneous transition-metal catalysts, particularly those based on palladium, ruthenium, and iridium, are widely employed for reductive amination due to their high activity, broad substrate scope, and functional group tolerance.[2][3][5]
Palladium-Based Catalysts
Palladium on carbon (Pd/C) is a versatile and commonly used heterogeneous catalyst for reductive aminations, typically using hydrogen gas as the reductant.[1][6][7]
-
Mechanism: The reaction on the palladium surface involves the hydrogenation of the imine intermediate formed in situ. The catalyst facilitates the activation of both hydrogen and the C=N double bond of the imine.
-
Performance: Palladium catalysts can achieve high conversions and yields. However, a notable challenge with substrates bearing sensitive functional groups is the potential for side reactions. For instance, in halogenated benzaldehydes, dehalogenation can be a significant competing reaction.[8][9] While the methylsulfonyl group is generally stable, aggressive reaction conditions could potentially lead to its reduction.
-
Experimental Insights: Studies on the reductive amination of various benzaldehydes have shown that catalyst preparation and reaction conditions are critical. For example, the calcination temperature of a Pd/C catalyst can influence its selectivity.[9]
Ruthenium-Based Catalysts
Ruthenium complexes, such as RuCl2(PPh3)3, have emerged as highly effective homogeneous catalysts for the reductive amination of a wide array of aldehydes and ketones.[10][11][12][13][14]
-
Mechanism: The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then reduces the imine intermediate. The phosphine ligands play a crucial role in stabilizing the metal center and influencing its catalytic activity.
-
Performance: Ruthenium catalysts demonstrate excellent functional group tolerance, making them suitable for complex molecules. They have been successfully used for the amination of aldehydes containing esters, amides, and even C-C triple bonds with high selectivity.[10] This makes them a strong candidate for the synthesis of this compound, where the sulfonyl group must remain intact.
-
Experimental Insights: A typical protocol involves reacting the aldehyde with ammonia and hydrogen gas in the presence of the ruthenium catalyst at elevated temperature and pressure. The choice of solvent can also influence the reaction outcome.
Iridium-Based Catalysts
Iridium complexes are also powerful catalysts for reductive amination, often exhibiting high activity under mild conditions.[15][16][17]
-
Mechanism: Similar to ruthenium, the mechanism generally involves an iridium hydride intermediate. The ligand environment around the iridium center is key to its catalytic performance.
-
Performance: Iridium catalysts are known for their high efficiency in both direct and transfer hydrogenation reductive aminations. They can be particularly effective for the synthesis of primary amines from ketones, which are often more challenging substrates than aldehydes.[1]
Biocatalysis: The Green and Enantioselective Alternative
Biocatalysis, particularly the use of transaminases (TAs), offers a highly selective and environmentally benign approach to amine synthesis.[18][19][20] This method is especially valuable for the production of chiral amines, which are often required in the pharmaceutical industry.[21][22][23][24]
Transaminases (TAs)
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a carbonyl acceptor (an aldehyde or ketone).[25]
-
Mechanism: The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The amino group from the donor is first transferred to the PLP, forming a pyridoxamine-5'-phosphate (PMP) intermediate, which then aminates the carbonyl substrate.
-
Performance: The key advantages of transaminases are their exceptional enantioselectivity (often >99% ee) and their operation under mild aqueous conditions (room temperature and neutral pH).[19] This eliminates the need for harsh reagents and organic solvents, aligning with the principles of green chemistry. The primary challenge can be the limited substrate scope of wild-type enzymes. However, protein engineering and directed evolution have been successfully employed to develop transaminases with activity towards a wide range of non-natural substrates.[21]
-
Experimental Insights: A typical biocatalytic reductive amination involves incubating the aldehyde with a suitable transaminase and an amino donor in a buffer solution. The reaction equilibrium can sometimes be unfavorable, but strategies such as using a large excess of the amino donor or removing the ketone byproduct can drive the reaction to completion.[26]
Head-to-Head Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for each catalytic system in the context of synthesizing this compound from 3-(methylsulfonyl)benzaldehyde. As direct comparative studies on this specific substrate are scarce in the literature, the data presented is a projection based on the performance of these catalysts with structurally and electronically similar aromatic aldehydes.
| Feature | Palladium (e.g., Pd/C) | Ruthenium (e.g., RuCl2(PPh3)3) | Iridium Complexes | Transaminases (Biocatalysis) |
| Typical Yield | Good to Excellent | Excellent | Excellent | Good to Excellent |
| Selectivity | Good; potential for side reactions with sensitive groups | Excellent functional group tolerance | High | Excellent chemo- and enantioselectivity |
| Reaction Conditions | High H2 pressure, elevated temperature | High H2 pressure, elevated temperature | Often milder conditions | Ambient temperature, neutral pH, aqueous media |
| Substrate Scope | Broad | Very Broad | Broad | Can be limited, but expandable via engineering |
| Stereoselectivity | Achiral | Achiral | Chiral ligands can induce asymmetry | Inherently high enantioselectivity |
| Environmental Impact | Use of flammable H2 and organic solvents | Use of flammable H2 and organic solvents | Use of H2 or transfer hydrogenation reagents | Green; aqueous-based, biodegradable catalyst |
| Catalyst Cost | Moderate | High | High | Potentially high initial cost, but reusable |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Reductive Amination
This protocol is adapted from established procedures for the reductive amination of functionalized benzaldehydes.[10]
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
RuCl2(PPh3)3
-
Ammonia (gas or solution)
-
Hydrogen gas
-
t-Amyl alcohol (solvent)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 3-(methylsulfonyl)benzaldehyde (1.0 mmol) and RuCl2(PPh3)3 (0.02 mmol, 2 mol%).
-
Add t-amyl alcohol (3 mL).
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with ammonia gas to 5-7 bar.
-
Pressurize with hydrogen gas to 40 bar.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Cool the reactor to room temperature and carefully vent the gases.
-
Analyze the reaction mixture by GC or LC-MS to determine conversion and yield.
-
Purify the product by column chromatography.
Protocol 2: Biocatalytic Reductive Amination using a Transaminase
This protocol is a general procedure for the asymmetric synthesis of amines using a transaminase.[19]
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Transaminase (e.g., a commercially available kit or an in-house expressed enzyme)
-
Isopropylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent, if needed)
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the transaminase enzyme to the buffer.
-
Add the PLP cofactor to the final concentration recommended by the enzyme supplier (typically 1 mM).
-
Add isopropylamine to a final concentration of 0.5-1.0 M.
-
Dissolve 3-(methylsulfonyl)benzaldehyde in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at 30 °C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding a strong acid or base, or by protein precipitation.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product as necessary.
Visualizing the Workflows
Caption: Comparative workflow for the synthesis of this compound.
Caption: Generalized reaction pathway for reductive amination.
Conclusion and Future Outlook
The choice of catalytic system for the synthesis of this compound is a critical decision that depends on the specific requirements of the project.
-
Transition-metal catalysts , particularly ruthenium-based systems, offer a robust and versatile solution for achieving high yields with excellent functional group tolerance. They are well-suited for large-scale production where cost and throughput are major drivers.
-
Biocatalysis using transaminases provides a compelling green alternative, especially when high enantioselectivity is required for the final pharmaceutical product. The mild reaction conditions and aqueous environment significantly reduce the environmental footprint of the synthesis.
Future developments in this field will likely focus on the development of more active and selective non-precious metal catalysts to reduce costs, as well as the continued engineering of transaminases to broaden their substrate scope and improve their stability under process conditions. The integration of these catalytic systems in continuous flow reactors also holds significant promise for improving the efficiency and scalability of this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Reductive amination: Methods for cell-free and whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(Methylsulfonyl)benzylamine
Comprehensive Safety Guide for Handling 3-(Methylsulfonyl)benzylamine
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 771573-22-9). As a compound frequently utilized in pharmaceutical research and development, its unique chemical properties—combining a reactive benzylamine moiety with a stable methylsulfonyl group—necessitate stringent safety measures. This guide is intended for trained laboratory personnel, including researchers, scientists, and technicians, to ensure operational safety and mitigate risk.
Hazard Assessment & Triage
Before any handling, it is critical to understand the primary hazards associated with this compound. The compound's hazard profile is dominated by its high oral toxicity and the corrosive nature of its benzylamine functional group.
A Safety Data Sheet (SDS) from Angene Chemical classifies this compound under the Globally Harmonized System (GHS) with the following primary hazard.[1]
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301 | Danger | Toxic if swallowed.[1] |
While the available SDS is specific, it is crucial to extrapolate potential hazards from analogous structures, namely benzylamine, to ensure a comprehensive safety approach. Benzylamine is a well-documented corrosive material that causes severe skin burns and eye damage.[2][3] Therefore, this compound must be handled as a potentially corrosive and highly irritating substance.
Primary Hazard Analysis:
-
High Acute Toxicity (Oral): The H301 classification indicates that small quantities of this substance can be toxic if ingested.[1] Extreme care must be taken to avoid any mouth contact, including indirect contact via contaminated gloves or lab equipment.
-
Corrosivity and Irritation (Inferred): The benzylamine structure is known to be highly irritating to skin and mucous membranes.[4] Direct contact can lead to chemical burns, redness, pain, and blisters.[5] The substance should be treated as corrosive to skin and eyes.
-
Respiratory Hazard: Vapors or dust of benzylamines can cause irritation to the respiratory tract, presenting symptoms like coughing and a burning sensation.[5]
-
Combustion Hazards: Like other sulfur-containing organic compounds, combustion may produce toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Body Area | Required PPE | Standard & Specification | Rationale |
| Eyes/Face | Safety Goggles & Full-Face Shield | Goggles: ANSI Z87.1 / EN 166. Face Shield: 8-inch minimum.[3] | Protects against splashes of the chemical, which can cause severe eye damage.[2] A face shield is required in addition to goggles to protect the entire face. |
| Hands | Chemical-Resistant Gloves | Tested to EN 374. Nitrile or Neoprene recommended. | Prevents direct skin contact. Always inspect gloves before use and use proper removal techniques to avoid self-contamination.[3] For prolonged handling, double-gloving is advised. |
| Body | Chemical-Resistant Lab Coat or Suit | Flame-retardant material. | A fully-buttoned lab coat protects against minor splashes. For procedures with a higher risk of exposure or when handling larger quantities, a complete chemical protection suit is necessary.[3] |
| Respiratory | NIOSH-Approved Respirator | Type ABEK (EN 14387) respirator cartridges or full-face supplied air respirator.[3] | Required when handling the powder outside of a certified chemical fume hood, during spill cleanup, or if aerosolization is likely. A risk assessment must determine the appropriate type.[3][8] |
Operational Handling & Emergency Procedures
All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.
Safe Handling Workflow
The following diagram outlines the decision-making process for the safe handling of this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[8]
-
Weighing: As this compound is a solid with a melting point of 57-59°C, handle it as a fine powder.[9] Use anti-static weigh boats or weigh paper. Perform all weighing operations within the fume hood to contain any dust.
-
Reaction Setup: When adding the compound to a solvent or reaction mixture, do so slowly and in a controlled manner. Reactions involving amine compounds can be exothermic.[10]
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A suitable decontamination solution should be used, followed by a thorough rinse.
Emergency Response Plan
Immediate and correct first aid is critical. Always have the Safety Data Sheet available for emergency responders.[11]
| Exposure Route | Immediate Action | Medical Attention |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] | Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[1] | Seek immediate medical attention if irritation or burns develop. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][5] | Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. [5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] | Seek immediate medical attention. This is a medical emergency due to high oral toxicity. |
| Spill | Evacuate non-essential personnel. Wearing full PPE including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly. | Report the spill according to your institution's environmental health and safety protocols. |
Waste Disposal and Decontamination
Improper disposal of this compound and associated waste can pose a significant environmental and health risk. All waste generated must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Collect all unreacted chemical, contaminated spill cleanup materials, and contaminated disposables (e.g., gloves, weigh boats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Incompatible Materials: Do not store waste with strong oxidizing agents or strong acids, as this can lead to vigorous reactions.[12][13]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).
Disposal Procedure: All chemical waste must be disposed of through a licensed environmental waste management company. Adhere strictly to all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][14] The sulfur content of the waste requires special consideration to prevent the acidification of soil and groundwater upon disposal.[15]
References
- 1. angenechemical.com [angenechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1338 - BENZYLAMINE [inchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound CAS#: [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 12. fishersci.com [fishersci.com]
- 13. capitalresin.com [capitalresin.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
